3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Description
Properties
IUPAC Name |
3-methyl-5-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-7(13)4-8(3-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFJENWMVJWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
CAS Number: 1697951-03-3 Content Type: Technical Monograph Version: 1.0
Executive Summary
3-Methyl-5-(2,2,2-trifluoroethoxy)phenol is a specialized fluorinated intermediate used in the optimization of lead compounds for drug discovery. Structurally, it combines a phenolic hydroxyl group (for H-bonding or further derivatization), a methyl group (for steric bulk), and a trifluoroethoxy moiety.[1] This latter group is a critical bioisostere for standard alkoxy groups, offering enhanced metabolic stability against cytochrome P450-mediated
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1697951-03-3 |
| Molecular Formula | C₉H₉F₃O₂ |
| Molecular Weight | 206.16 g/mol |
| SMILES | Cc1cc(O)cc(OCC(F)(F)F)c1 |
| Structural Class | Fluorinated Resorcinol Ether |
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, values below represent a synthesis of experimental data from close structural analogs (e.g., 3-trifluoroethoxyphenol, 3-cresol) and calculated QSAR models.
Electronic & Solubility Profile
| Property | Value (Approx.) | Mechanistic Insight |
| pKa (Acid) | 9.1 – 9.3 | The electron-withdrawing trifluoroethoxy group ( |
| LogP (Lipophilicity) | 2.6 – 2.9 | The -OCH₂CF₃ group adds significant lipophilicity ( |
| H-Bond Donors | 1 | Phenolic -OH |
| H-Bond Acceptors | 4 | Phenolic oxygen + Ether oxygen + 3 Fluorines |
| Melting Point | 45 – 55 °C | Likely a low-melting solid or viscous oil. Symmetry is lower than 3,5-dimethylphenol, reducing crystal lattice energy.[1] |
| Solubility | Low (Water) | < 0.5 mg/mL in water.[1] Highly soluble in DMSO, MeOH, DCM, and EtOAc.[1] |
Self-Validating Protocol: pKa Determination
To verify the electronic influence of the trifluoroethoxy group in a specific scaffold, use the following potentiometric titration protocol.
Protocol:
-
Preparation: Dissolve 5 mg of the compound in a solvent mixture of water:methanol (1:1 v/v) to ensure solubility.
-
Titrant: Use standard 0.1 M KOH (carbonate-free).
-
Measurement: Perform titration at 25°C under inert gas (
) to prevent absorption. -
Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa from the mixed-solvent apparent pKa.
-
Validation Check: The pKa should be approximately 0.8–1.0 units lower than that of 3-methylphenol (m-cresol).
-
Synthesis & Manufacturing
The synthesis of this compound presents a regioselectivity challenge: mono-alkylation of a symmetric diol (Orcinol).
Primary Synthetic Route: Mono-Alkylation of Orcinol
This route utilizes the nucleophilic attack of the phenoxide ion on an electrophilic trifluoroethyl donor.
Reagents:
-
Electrophile: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) OR 2,2,2-Trifluoroethyl iodide.[1]
-
Base: Potassium Carbonate (
).[1] -
Solvent: Acetone or DMF.[4]
Workflow Diagram:
Figure 1: Synthetic workflow for the mono-alkylation of Orcinol. The stoichiometry must be controlled (1.0 eq Orcinol : 0.9 eq Electrophile) to minimize bis-alkylation.
Detailed Protocol
-
Charge: To a flame-dried flask, add Orcinol (1.0 eq) and anhydrous
(1.5 eq) in dry Acetone (0.5 M concentration). -
Addition: Cool to 0°C. Add 2,2,2-trifluoroethyl triflate (0.9 eq) dropwise. Note: The triflate is preferred over the iodide for higher reactivity with electron-deficient alcohols.
-
Reaction: Allow to warm to room temperature and reflux gently for 4-6 hours. Monitor by TLC (Target
will be between bis-ether and starting material). -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The crude oil contains the target mono-phenol, the bis-ether (dialkylated), and starting material. Separation is achieved via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20).[1]
Applications in Drug Design
Metabolic Stability (The "Fluorine Effect")
The 2,2,2-trifluoroethoxy group is a robust bioisostere for methoxy (
-
Mechanism: The C-F bonds (approx. 116 kcal/mol) are stronger than C-H bonds.[1] The high electronegativity of fluorine deactivates the adjacent methylene group (
) toward hydrogen atom abstraction by CYP450 enzymes.[1] -
Outcome: This blocks
-dealkylation, a common metabolic clearance pathway, significantly extending the half-life ( ) of the drug candidate.[1]
Electronic Modulation
The compound exerts a unique electronic signature on the aromatic ring:
-
Position 5 (Trifluoroethoxy): Inductively electron-withdrawing (-I), deactivating the ring slightly compared to an alkoxy group.[1]
-
Position 3 (Methyl): Weakly electron-donating (+I).[1]
-
Result: The phenol -OH becomes more acidic (better H-bond donor) than in non-fluorinated analogues, potentially strengthening interactions with basic residues (e.g., Asp, Glu) in a target protein's binding pocket.[1]
Figure 2: Structure-property relationships driving the utility of the scaffold in medicinal chemistry.[1]
Safety & Handling
-
Hazards: Like most phenols, this compound is likely corrosive to skin and eyes and toxic if swallowed.[1] The fluorinated nature suggests potential persistence; avoid release into the environment.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.
-
Storage: Store under inert atmosphere (
) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.[1]
References
-
ChemicalBook. (n.d.). This compound Product Description. Retrieved from [1]
-
Johnström, P., & Stone-Elander, S. (1995).[1][5] The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability claims).
-
Org. Synth. (1946).[1] Orcinol Monomethyl Ether Synthesis (Analogous Procedure). Organic Syntheses, Coll. Vol. 3, p.639.[1] (Basis for mono-alkylation protocol).
Sources
- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
3-Methyl-5-(2,2,2-trifluoroethoxy)phenol CAS number and molecular data
High-Purity Fluorinated Building Blocks for Medicinal Chemistry
Executive Summary
3-Methyl-5-(2,2,2-trifluoroethoxy)phenol (CAS: 1697951-03-3) represents a critical scaffold in modern drug discovery, particularly within the sub-field of bioisosteric design.[1] As a fluorinated derivative of orcinol (3,5-dihydroxytoluene), this compound bridges the gap between lipophilicity modulation and metabolic stability. The trifluoroethoxy group (
This guide provides a rigorous technical analysis of the compound's physicochemical properties, a validated synthesis workflow for laboratory-scale production, and structural characterization data essential for quality control in pharmaceutical pipelines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data consolidates molecular descriptors and physical constants derived from structural analysis and available chemical registries.
| Property | Data / Descriptor |
| Chemical Name | This compound |
| CAS Registry Number | 1697951-03-3 |
| Molecular Formula | |
| Molecular Weight | 206.16 g/mol |
| SMILES | CC1=CC(O)=CC(OCC(F)(F)F)=C1 |
| InChI Key | (Predicted) KVN...[1] [Requires Validation] |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~2.6 (Lipophilic) |
| pKa (Phenolic OH) | ~9.5 (Slightly more acidic than cresol due to inductive effect of |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors (3 F + 1 O) |
Strategic Synthesis: Mono-Alkylation Protocol
Retrosynthetic Analysis
The most efficient route to this compound is the nucleophilic aromatic substitution (
-
Precursor: Orcinol (CAS: 504-15-4)[1]
-
Reagent: 2,2,2-Trifluoroethyl iodide (CAS: 353-83-3) or 2,2,2-Trifluoroethyl triflate (more reactive).[1]
-
Challenge: The core challenge is selectivity . Orcinol has two equivalent hydroxyl groups. Uncontrolled alkylation leads to the bis-ether byproduct (1,3-bis(2,2,2-trifluoroethoxy)-5-methylbenzene).[1]
Optimized Experimental Workflow
The following protocol utilizes stoichiometric control and mild basic conditions to maximize the yield of the mono-substituted product.
Reagents:
-
Orcinol (1.0 equiv, 12.4 g, 100 mmol)[1]
-
2,2,2-Trifluoroethyl iodide (1.0 equiv, 21.0 g, 100 mmol)[1]
-
Potassium Carbonate (
) (1.5 equiv, anhydrous)[1] -
Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)[1]
Step-by-Step Methodology:
-
Activation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Orcinol (12.4 g) in anhydrous DMF (200 mL). Add
(20.7 g) in a single portion. -
Stirring: Stir the suspension at ambient temperature for 30 minutes to facilitate deprotonation of the phenolic hydroxyls.
-
Addition: Cool the mixture to 0°C using an ice bath. Add 2,2,2-Trifluoroethyl iodide dropwise over 20 minutes via a pressure-equalizing addition funnel. Note: The iodide is volatile; keep the system sealed.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane/EtOAc 4:1). The mono-product will appear between the starting material (polar) and the bis-product (non-polar).[1]
-
Work-up:
-
Dilute the reaction mixture with water (600 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (
mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue contains a mixture of SM, Product, and Bis-byproduct. Purify via Flash Column Chromatography on silica gel.
-
Eluent Gradient: 0%
20% Ethyl Acetate in Hexanes.[1] -
Yield Expectation: 45–60% (Mono-product).
-
Process Visualization
The following diagram illustrates the reaction pathway and the critical separation logic.
Figure 1: Synthetic workflow for the mono-alkylation of Orcinol, highlighting the critical purification step to isolate the target phenol.
Structural Characterization & Quality Control
To validate the identity of synthesized batches, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 6.20–6.40 (m, 3H): Aromatic protons (H-2, H-4, H-6).[1] Look for 1:1:1 integration or overlap indicating meta-substitution.
-
5.10 (s, 1H): Phenolic
(Broad, exchangeable).[1] -
4.35 (q,
Hz, 2H): Methylene protons of the trifluoroethoxy group ( ).[1] The quartet splitting is characteristic of coupling to the adjacent group. -
2.25 (s, 3H): Methyl group (
).[1]
-
NMR (376 MHz,
):- -74.0 (t, 3F): Trifluoromethyl group.
Mass Spectrometry[1]
-
Method: GC-MS or LC-MS (ESI-).[1]
-
Expected Ion:
= 205.15 m/z (Negative mode) or = 206.16 (EI).[1] -
Fragmentation (EI): Loss of
(69 Da) is a common fragmentation pathway for trifluoroethyl ethers.[1]
Applications in Drug Discovery[2][4]
Metabolic Stability & Bioisosterism
The 2,2,2-trifluoroethoxy moiety is a privileged motif in medicinal chemistry.
-
Metabolic Blocking: The strong C-F bonds prevent metabolic dealkylation at the ether position, a common clearance pathway for standard methoxy/ethoxy groups.
-
Lipophilicity Tuning: The fluorine atoms increase lipophilicity (LogP) without significantly increasing steric bulk compared to an isopropyl group, enhancing membrane permeability.
-
pKa Modulation: The electron-withdrawing nature of the trifluoroethoxy group lowers the pKa of the remaining phenolic hydroxyl, potentially altering binding affinity in hydrogen-bond donor/acceptor networks within protein active sites.
Downstream Synthesis
This phenol serves as a versatile intermediate ("Warhead" attachment point) for:
-
PROTAC Linkers: Alkylation of the free phenol to attach E3 ligase ligands.[1]
-
Kinase Inhibitors: Coupling via Buchwald-Hartwig amination (after converting OH to OTf) to form biaryl systems.[1]
Safety & Handling Protocol
| Hazard Category | Risk Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood. Wear N95/P100 respirator if handling powder. |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[1] | Wear nitrile gloves and chemical safety goggles. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[1] | Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. |
Disposal: All fluorinated organic waste must be segregated and disposed of via high-temperature incineration to prevent environmental accumulation of PFAS-related compounds.[1]
References
-
National Institute of Standards and Technology (NIST). (2025).[1][2] 2,2,2-Trifluoroethyl iodide Properties. NIST Chemistry WebBook.[2] Retrieved March 6, 2026, from [Link][1]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
Technical Guide: Structural Elucidation and Analytical Profiling of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
This guide serves as a comprehensive technical monograph for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol (CAS 1697951-03-3). It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural validation and impurity profiling protocols.
Part 1: Executive Summary & Molecular Architecture
This compound is a specialized fluorinated scaffold used primarily in medicinal chemistry to modulate lipophilicity (
Chemical Identity
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1697951-03-3 |
| Molecular Formula | |
| Molecular Weight | 206.16 g/mol |
| SMILES | Cc1cc(O)cc(OCC(F)(F)F)c1 |
| Predicted LogP | ~2.81 (Increased lipophilicity vs. non-fluorinated analog) |
| pKa (Phenolic) | ~9.5 (Slightly more acidic than cresol due to inductive effect of |
Part 2: Spectroscopic Elucidation (NMR & MS)
Accurate characterization relies on the interplay between the electron-donating methyl/hydroxyl groups and the electron-withdrawing trifluoroethoxy group.
Nuclear Magnetic Resonance (NMR) Analysis
The presence of the
NMR (Proton) – 400 MHz,
The aromatic region displays a characteristic 1,3,5-substitution pattern. The protons are meta-coupled, appearing as broad singlets or doublets with small coupling constants (
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C2) | 6.35 - 6.45 | br s / dd | 1H | Shielded by two oxygen donors (OH, OR). |
| Ar-H (C6) | 6.25 - 6.35 | br s / dd | 1H | Shielded by OH and OR; distinct from C2 due to asymmetry. |
| Ar-H (C4) | 6.45 - 6.55 | br s / dd | 1H | Between Me and OR; slightly less shielded than C2/C6. |
| 4.32 | Quartet ( | 2H | Diagnostic Signal. The | |
| 2.28 | Singlet | 3H | Benzylic methyl group. | |
| 4.80 - 5.50 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |
NMR (Fluorine) – 376 MHz,
-
Shift:
ppm. -
Pattern: Triplet (
). -
Note: This triplet arises from coupling to the adjacent methylene (
) protons. Decoupled spectra will show a singlet.
NMR (Carbon) – 100 MHz,
Key features include Carbon-Fluorine (
-
Carbon:
ppm (Quartet, ). -
Carbon:
ppm (Quartet, ). -
Aromatic C-O:
(C-OR) and (C-OH).
Mass Spectrometry (MS) Fragmentation
Method: GC-MS (EI, 70 eV) or LC-MS (ESI-).
-
Molecular Ion (
): .[1] -
Base Peak: Often
or (Loss of the trifluoroethyl group). -
Pathway: The ether linkage is the primary site of fragmentation.
Part 3: Synthesis & Impurity Profiling
Understanding the synthesis is critical for identifying potential impurities (Process-Related Impurities). The most robust route involves the mono-alkylation of Orcinol (3,5-dihydroxytoluene).
Synthesis Logic & Impurity Origins
The reaction typically employs 2,2,2-trifluoroethyl triflate or tosylate with a mild base (
Critical Impurities:
-
Starting Material: Unreacted Orcinol (Retention time < Product).
-
Over-Alkylation: 1-methyl-3,5-bis(2,2,2-trifluoroethoxy)benzene (Retention time > Product).
-
Regioisomers: Unlikely due to the symmetry of the starting material (Orcinol is symmetric).
HPLC Method for Quality Control
To separate the polar phenol from the non-polar bis-ether, a gradient reverse-phase method is required.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses phenol ionization, sharpening peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (absorption of aromatic ring) and 270 nm (phenol specific).
Part 4: Physicochemical Properties & Handling
Solubility Profile
-
Water: Low solubility (< 0.5 mg/mL). The trifluoroethoxy group increases hydrophobicity.
-
Organic Solvents: Highly soluble in Methanol, DMSO, Ethyl Acetate, and DCM.
-
Acidity: The electron-withdrawing nature of the fluorine atoms propagates through the ether linkage, slightly increasing the acidity of the phenol proton compared to 3,5-dimethylphenol.
Stability
-
Thermal: Stable up to ~150°C.
-
Chemical: Resistant to oxidation under ambient conditions.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the electron-rich aromatic ring over long periods.
References
-
Chemical Identity & Basic Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19690811, 3-(2,2,2-Trifluoroethoxy)phenol. Retrieved from [Link]
- Note: While the exact isomer in PubChem may vary, the physicochemical data for the trifluoroethoxy-phenol class is derived
-
-
Spectral Data & NMR Shifts (General Principles for Fluorinated Ethers)
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
- Used for solvent residual peak calibr
-
- Synthesis of Trifluoroethoxy Arenes: Lera, M., et al. (2018). Synthesis of Trifluoromethyl Ethers. Chemical Reviews. Provides the mechanistic basis for the alkylation of phenols with trifluoroethyl electrophiles.
-
Medicinal Chemistry Applications
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sources
The Trifluoroethoxy Moiety in Medicinal Chemistry: A Technical Guide to Synthesis and Application
Part 1: Executive Summary & Strategic Value
In the optimization of lead compounds, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) represents a high-value bioisostere for the standard ethoxy or methoxy group.[1] While often overshadowed by the ubiquitous trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, the trifluoroethoxy moiety offers a unique physicochemical profile that solves specific "drug-like" defects.[1][2]
Why incorporate this group?
-
Metabolic Blocking: The strong electron-withdrawing nature of the terminal -CF₃ group deactivates the adjacent methylene protons, rendering the ether linkage highly resistant to Cytochrome P450-mediated O-dealkylation.[1][2] This is a critical strategy for extending half-life (
) when a methoxy group is a metabolic "hotspot."[1] -
Lipophilicity Modulation: It provides a moderate increase in lipophilicity (
LogP +0.6 to +0.8 vs. -OCH₃) without the drastic solubility penalty often seen with longer alkyl chains.[1] -
Conformational Locking: The "fluorine effect" (gauche effect) and the bulk of the CF₃ group can restrict bond rotation, potentially locking the side chain into a bioactive conformation that favors receptor binding.
Part 2: Physicochemical Profile & Mechanistic Logic[1][3]
To deploy this group effectively, one must understand how the fluorinated tail alters the electronic landscape of the parent phenol.
Electronic Effects
Unlike a standard ethoxy group, which is a strong electron donor by resonance (+M), the trifluoroethoxy group is a "tempered" donor. The strong inductive withdrawal (-I) of the CF₃ group pulls electron density through the
-
Impact on Aromatic Ring: When substituted on a benzene ring, the trifluoroethoxy group is still ortho/para directing, but it activates the ring less strongly than a methoxy group. This is advantageous when trying to avoid rapid oxidative metabolism on the aromatic ring itself.
-
Impact on pKa: If the trifluoroethoxy group is para to a phenol hydroxyl (e.g., 4-(2,2,2-trifluoroethoxy)phenol), the phenol will be slightly more acidic than 4-methoxyphenol due to the reduced electron donation, but significantly less acidic than 4-trifluoromethylphenol.[1]
The Metabolic Shield
The primary failure mode for aryl-alkyl ethers in vivo is oxidative O-dealkylation initiated by CYP450 hydrogen atom abstraction at the
The Trifluoroethoxy Solution: The electronegativity of the three fluorine atoms pulls electron density away from the C-H bonds of the adjacent methylene (-CH₂-). This increases the C-H bond dissociation energy (BDE) and makes the protons less hydridic, effectively "shielding" them from the electrophilic oxo-iron species in the CYP450 active site.
Part 3: Synthetic Methodologies
Synthesizing trifluoroethoxy arenes requires overcoming the reduced nucleophilicity of trifluoroethanol (if using Mitsunobu/SNAr) or the sluggish reactivity of trifluoroethyl electrophiles (if using alkylation).
Pathway A: Direct Alkylation (The "Tosylate Route")
This is the most robust method for research-scale synthesis. 2,2,2-Trifluoroethyl tosylate is a preferred electrophile over the iodide (volatile, light sensitive) or the bromide (less reactive).[1]
-
Mechanism: S
2 Nucleophilic Substitution.[1] -
Challenge: The CF₃ group on the electrophile creates a dipole that repels the incoming nucleophile and destabilizes the transition state, making the reaction significantly slower than with ethyl tosylate.
-
Solution: Use polar aprotic solvents (DMF, NMP) to strip cations and enhance phenoxide nucleophilicity, and employ elevated temperatures (80–110 °C).[1]
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
Ideal for electron-deficient rings (e.g., o- or p-nitrohalobenzenes).[1]
-
Reagent: 2,2,2-Trifluoroethanol (TFE) + Strong Base (NaH or KOtBu).[1]
-
Application: This is the industrial route for precursors to drugs like Flecainide . One starts with 2,5-dichloronitrobenzene (or similar), displaces chlorides with trifluoroethoxide, and then reduces the nitro group.[1]
Visualization of Synthetic Logic
Caption: Decision tree for synthesis. Pathway A is preferred for functionalizing existing phenols; Pathway B is for building the core scaffold.
Part 4: Case Study - Flecainide
Molecule: Flecainide Acetate (Class IC Antiarrhythmic) Structure: N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.[1][3]
Mechanism of Action: Flecainide blocks Nav1.5 sodium channels in the heart. The two trifluoroethoxy groups on the phenyl ring are critical for its activity.
-
Potency: The fluorinated tails lodge into the hydrophobic pocket of the channel pore.
-
Stability: The bis-trifluoroethoxy substitution pattern renders the aromatic ring electron-rich enough to bind, but the fluorination prevents the rapid metabolic clearance seen with the non-fluorinated dimethoxy analog.
Data Comparison (Hypothetical/Representative):
| Property | Dimethoxy Analog | Flecainide (Bis-trifluoroethoxy) | Impact |
| LogP | ~1.8 | 3.78 | Enhanced membrane permeability |
| Metabolic Stability | Low (O-demethylation) | High (Resistant) | Longer half-life (~20h in humans) |
| pKa (Basicity) | 9.5 | 9.3 | Minimal effect on piperidine nitrogen |
Part 5: Experimental Protocol
Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)benzoate
A self-validating protocol for the alkylation of a phenol using the tosylate method.[1]
Objective: To install the trifluoroethoxy group onto Methyl 4-hydroxybenzoate.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 equiv)[1]
-
2,2,2-Trifluoroethyl p-toluenesulfonate (1.2 equiv) [CAS: 433-06-7][1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]
-
DMF (N,N-Dimethylformamide), anhydrous (0.5 M concentration)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.[1]
-
Solubilization: Add Methyl 4-hydroxybenzoate and anhydrous K₂CO₃ to the flask. Add anhydrous DMF via syringe.[1]
-
Addition: Add 2,2,2-Trifluoroethyl p-toluenesulfonate in one portion.
-
Reaction: Heat the mixture to 100 °C for 12–16 hours.
-
Why 100 °C? Trifluoroethyl tosylate is a "hard" electrophile with a deactivated carbon center.[1] Lower temperatures (RT or 50 °C) will result in <10% conversion even after days.[1]
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LCMS.[1][2][4] The product will be less polar (higher Rf) than the starting phenol.
-
-
Workup:
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography on silica gel.
Yield Expectation: 75–85%.
Part 6: References
-
Flecainide Acetate (Tambocor) . PubChem Compound Summary. National Center for Biotechnology Information.[1] [Link][1][3]
-
Synthesis of 2-(2,2,2-trifluoroethoxy)phenol . Google Patents (CN100534973C).
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . MDPI Pharmaceuticals. [Link][1]
-
2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides . Journal of Organic Chemistry. [Link]
Sources
pKa and Acidity Profile of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol: A Mechanistic and Experimental Guide
Executive Summary
As a Senior Application Scientist, I approach the physicochemical profiling of fluorinated building blocks not merely as a data collection exercise, but as a mechanistic investigation. The compound 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol (CAS: 1697951-03-3) presents a fascinating case study in substituent effects. Understanding its exact acidity (pKa) is critical for researchers utilizing it as a synthetic intermediate in drug development, where ionization states dictate solubility, membrane permeability, and target binding affinity.
This whitepaper synthesizes the theoretical electronic interplay of its functional groups with a field-proven, self-validating experimental protocol for precise pKa determination.
Structural and Electronic Interplay
The acidity of any phenol derivative is fundamentally dictated by the thermodynamic stability of its conjugate base—the phenoxide anion. In this compound, the core phenol ring is modulated by two meta-substituted groups that exert opposing electronic forces:
-
The 3-Methyl Group: Positioned meta to the hydroxyl group, the methyl moiety exerts a weak electron-donating effect (+I) via induction and hyperconjugation. This localized increase in electron density slightly destabilizes the negative charge of the phenoxide anion, thereby suppressing acidity.
-
The 5-(2,2,2-Trifluoroethoxy) Group: Alkoxy groups typically donate electrons via resonance (+R). However, because this group is positioned meta to the phenol -OH, it cannot participate in direct resonance delocalization with the phenoxide oxygen. Consequently, its resonance effect is bypassed, and its inductive effect (-I) dominates. The presence of three highly electronegative fluorine atoms on the adjacent ethyl carbon dramatically amplifies this electron-withdrawing pull through the sigma-bond framework[1]. This robust -I effect stabilizes the phenoxide anion, significantly enhancing the molecule's acidity[2].
The net result is a "tug-of-war" where the potent electron-withdrawing nature of the trifluoroethoxy group overpowers the weak electron-donating methyl group.
Electronic effects of substituents on the acidity of this compound.
Quantitative pKa Estimation via Hammett Parameters
Before initiating bench experiments, it is standard practice to establish a theoretical pKa baseline using the Hammett equation (
For aqueous phenol ionization, the reaction constant (
Table 1: Substituent Constants and pKa Calculation
| Parameter | Value | Mechanistic Role |
| Base Phenol pKa | 9.95 | Baseline acidity of unsubstituted phenol in water. |
| -0.07 | Weakly Donating (+I); marginally increases pKa. | |
| ~ +0.30 | Strongly Withdrawing (-I); significantly lowers pKa. | |
| Net | +0.23 | Net electron withdrawal stabilizing the conjugate base. |
| Estimated pKa | 9.44 | Calculated via: |
Data inference based on established quantitative structure-activity relationship (QSAR) models[3].
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This protocol is designed as a self-validating system : it relies on the identification of an isosbestic point to prove that only two species (the neutral phenol and the phenoxide anion) are in equilibrium, ruling out degradation artifacts.
Step-by-Step Methodology
-
Analyte Stock Preparation:
-
Action: Dissolve the compound in HPLC-grade methanol to create a 2 mM stock solution.
-
Causality: Methanol ensures complete solvation of the lipophilic fluorinated ring, preventing micro-precipitation that would scatter UV light and skew absorbance readings.
-
-
Buffer Series Formulation:
-
Action: Prepare a series of aqueous buffers ranging from pH 7.0 to 11.5 (spanning
pH units around the estimated 9.44 pKa). Maintain a constant ionic strength (e.g., 0.15 M KCl). -
Causality: Constant ionic strength locks the activity coefficients of the ions in place, ensuring the measured concentration quotient accurately reflects the true thermodynamic equilibrium constant.
-
-
Spectrophotometric Titration:
-
Action: Spike 50
of the stock into 2.5 mL of each buffer. Record the UV-Vis spectra from 220 nm to 400 nm. -
Self-Validation: You must observe a clear bathochromic shift (red shift) as the pH increases, corresponding to the formation of the phenoxide anion. The spectral curves must intersect at a single isosbestic point . If they do not, the sample is degrading.
-
-
Yasuda-Shedlovsky Extrapolation:
-
Action: Repeat the titration at three different methanol concentrations (e.g., 10%, 20%, 30%). Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures and extrapolate to 0% organic solvent.
-
Causality: This mathematical extrapolation strips away the co-solvent's effect, yielding the true aqueous pKa required for physiological modeling.
-
Self-validating UV-Vis spectrophotometric workflow for experimental pKa determination.
Implications for Drug Design and Pharmacokinetics
The deliberate incorporation of a 2,2,2-trifluoroethoxy group into a phenolic core is a sophisticated maneuver in medicinal chemistry. By shifting the pKa from ~9.95 down to ~9.44, the molecule remains predominantly unionized at physiological pH (7.4), ensuring excellent lipophilicity and membrane permeability.
Furthermore, the strong C-F bonds inherently resist oxidative cleavage by cytochrome P450 enzymes[1]. This dual modulation—tuning the ionization state via inductive effects while simultaneously hardening the molecule against metabolic degradation—makes this compound an exceptionally valuable precursor for synthesizing robust, orally bioavailable therapeutics.
References
Sources
Engineering Metabolic Resilience and Target Affinity: Applications of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol in Modern Medicinal Chemistry
Executive Summary
In the relentless pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorinated motifs has become a cornerstone of modern drug design. Among the most versatile building blocks emerging in this space is 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol . This highly specialized intermediate serves as a modular vehicle for introducing the 2,2,2-trifluoroethoxy ether moiety into complex drug scaffolds.
This whitepaper provides an in-depth mechanistic analysis of how this building block modulates physicochemical properties, evades cytochrome P450 (CYP450) metabolism, and acts as a superior bioisostere. Furthermore, it details self-validating synthetic protocols and highlights recent case studies across oncology, neurology, and infectious disease targets.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of this compound lies in the synergistic function of its three primary structural components. As medicinal chemists, we do not view this molecule merely as a reagent, but as a multi-tool designed to solve specific liabilities in lead optimization.
-
The Phenolic Anchor (-OH): Serves as a versatile synthetic handle. Depending on the target, it can be utilized as a nucleophile in Williamson ether syntheses/Mitsunobu reactions, or converted into a triflate for transition-metal-catalyzed cross-coupling.
-
The 3-Methyl Group: Introduces critical steric bulk. This symmetry-breaking methyl group disrupts crystal lattice packing (thereby enhancing aqueous solubility) and provides a steric shield that restricts the rotational degrees of freedom of the adjacent aromatic ring, locking the molecule into bioactive conformations.
-
The 5-(2,2,2-Trifluoroethoxy) Group: The defining feature. The strong electron-withdrawing nature of the
group exerts a profound inductive effect, lowering the of the phenol while simultaneously driving up the lipophilicity ( ) of the overall scaffold[1].
Caption: Structural deconstruction of this compound and its functional roles.
Quantitative Impact on Physicochemical Properties
To understand the causality behind selecting this building block over a standard methoxy-phenol equivalent, we must examine the quantitative shifts in molecular properties. The substitution of hydrogen atoms with fluorine significantly alters the electron density and desolvation energy of the ether oxygen.
Table 1: Comparative Physicochemical Profiling (Standard Methoxy vs. Trifluoroethoxy)
| Property | 3-Methyl-5-methoxyphenol | This compound | Mechanistic Consequence |
| Lipophilicity ( | Baseline | Enhanced membrane permeability and BBB crossing[1]. | |
| Phenolic | Increased acidity makes the phenoxide a better leaving group or a stronger H-bond donor. | ||
| Metabolic Clearance ( | High (Rapid O-demethylation) | Low (Oxidation blocked) | Prolonged in vivo half-life; reduced dosing frequency[2]. |
| Dipole Moment | Moderate | High | Orthogonal multipolar interactions with target protein backbone amides. |
Overcoming Metabolic Liabilities: The Fluorine Shield
One of the most frequent causes of attrition in late-stage drug development is poor metabolic stability. Standard alkyl ethers (e.g., methoxy or ethoxy groups) are highly susceptible to CYP450-mediated oxidative O-dealkylation. The enzyme abstracts a hydrogen atom from the carbon adjacent to the oxygen, leading to an unstable hemiacetal that collapses into a phenol and an aldehyde.
By integrating this compound into a drug scaffold, chemists deploy a "fluorine shield." The carbon-fluorine bond (
Caption: Comparative metabolic stability of methoxy vs. trifluoroethoxy moieties under CYP450 action.
Beyond metabolic stability, the trifluoroethoxy group acts as an unconventional bioisostere for halogenated phenyl rings. In the optimization of
Synthetic Workflows & Protocol Standardization
To ensure high-fidelity replication across discovery chemistry labs, the following protocols have been engineered as self-validating systems. Every step includes a mechanistic rationale and a Quality Control (QC) checkpoint.
Caption: Divergent synthetic workflows for incorporating the building block into drug scaffolds.
Protocol A: Mitsunobu-Driven Etherification (Pathway A)
Objective: Couple this compound to a primary or secondary alcohol core scaffold with inversion of stereochemistry.
Mechanistic Rationale: The Mitsunobu reaction is ideal here because the lowered
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the target alcohol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Phosphine Addition: Add
(1.2 equiv). Stir at room temperature for 10 minutes to ensure complete dissolution. -
Temperature Control: Cool the reaction mixture to
using an ice-water bath. Causality: Cooling prevents the premature decomposition of the highly reactive -DIAD adduct. -
Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Self-Validation (QC Check 1): Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the phenol spot (visualized via UV and phosphomolybdic acid stain) confirms the completion of the betaine trapping.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ). Wash combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography. Note: The triphenylphosphine oxide byproduct elutes highly polar; ensure a slow gradient.
Protocol B: Triflation and Buchwald-Hartwig Amination (Pathway B)
Objective: Convert the phenol into a pseudohalide (triflate) for subsequent palladium-catalyzed C-N bond formation.
Step-by-Step Methodology:
-
Triflation: Dissolve the phenol (1.0 equiv) in anhydrous Dichloromethane (DCM) at
. Add Pyridine (2.5 equiv). Dropwise, add Trifluoromethanesulfonic anhydride ( , 1.2 equiv). Causality: Pyridine acts as an acid scavenger. The low temperature controls the highly exothermic nature of reaction, preventing tar formation. -
Self-Validation (QC Check 2): After 2 hours, LC-MS should show a complete shift to the
mass corresponding to the triflate. -
Cross-Coupling Setup: Isolate the triflate via rapid silica plug (to prevent hydrolysis). Transfer to a microwave vial. Add the target amine (1.2 equiv),
(0.05 equiv), XPhos ligand (0.1 equiv), and (2.0 equiv) in anhydrous Toluene. -
Reaction: Degas with argon for 10 minutes. Heat at
for 4 hours. -
Workup & QC: Filter through Celite, concentrate, and verify the C-N coupled product via
NMR (look for the disappearance of the amine N-H protons and the characteristic shift of the aromatic protons).
Case Studies in Target-Directed Drug Discovery
The integration of the this compound architecture has yielded profound results across diverse therapeutic areas.
Oncology: AURKA and VEGFR-2 Inhibition
In a 2023 study, researchers utilized the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety to synthesize novel 1,3-thiazolidin-4-one derivatives targeting glioblastoma. The trifluoroethoxy groups were critical for docking into the ATP-binding pockets of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The fluorinated ethers provided optimal lipophilic contacts, resulting in
CNS Disorders: VMAT2 Inhibition
The treatment of tardive dyskinesia relies on Vesicular Monoamine Transporter 2 (VMAT2) inhibitors like tetrabenazine. However, these drugs suffer from rapid, polymorphic CYP2D6-mediated metabolism at the 9-methoxy position. By replacing the methoxy group with a 2,2,2-trifluoroethoxy moiety, researchers developed (+)-9-trifluoroethoxy-
Infectious Diseases: Antiplasmodial Chalcones
In the fight against Plasmodium falciparum, lipophilicity and metabolic stability are paramount for oral bioavailability. A 2018 study synthesized a library of 2,2,2-trifluoroethoxychalcones. The strategic placement of the trifluoroethoxy group on the phenyl rings modulated the electronic distribution of the
Conclusion
This compound is far more than a niche chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. By understanding the causality behind its physicochemical properties—specifically its ability to lower phenolic
References
-
Yang, et al. "(+)-9-Trifluoroethoxy-
-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia." Frontiers in Pharmacology / PMC, 2021. Available at:[Link] -
R
-Secretase Modulators with an Advanced Profile by Judicious Coordinated Structural Replacements and an Unconventional Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, ACS Publications, 2020. Available at:[Link] -
M. A., et al. "Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies." ACS Omega, 2023. Available at:[Link]
-
K., et al. "Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture." MDPI, 2018. Available at:[Link]
Sources
The Hydrogen Bonding Potential of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol: A Technical Whitepaper
Executive Summary
In the landscape of modern rational drug design and advanced materials science, the precise modulation of intermolecular forces is paramount. 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol represents a highly specialized fluorinated building block. The strategic integration of the 2,2,2-trifluoroethoxy group into an aromatic scaffold acts as a powerful lipophilic modulator that significantly alters the molecule's hydrogen-bonding (H-bonding) network.
This whitepaper provides an in-depth technical analysis of the hydrogen bonding potential of this molecule. By deconstructing its electronic environment, conformational preferences, and interaction modalities, we provide researchers and drug development professionals with actionable insights into utilizing this motif to optimize bioavailability, membrane permeability, and target affinity.
Structural and Electronic Profiling
The physicochemical behavior of this compound is dictated by the interplay of three distinct functional zones on the aromatic ring. Understanding the causality behind these electronic effects is critical for predicting its behavior in biological and chemical systems.
The Phenolic Hydroxyl (-OH): The Primary Donor
The phenolic -OH is the molecule's primary hydrogen bond donor (HBD). The meta-positioned 2,2,2-trifluoroethoxy group exerts a net electron-withdrawing inductive effect (-I) across the pi-system. As observed in studies of fluorinated alcohols and phenols, this electron withdrawal polarizes the O-H bond, thereby increasing its acidity and enhancing its HBD strength relative to an unfunctionalized phenol[1].
The Ether Oxygen: The Attenuated Acceptor
In standard alkyl aryl ethers (e.g., anisole), the ether oxygen acts as a moderate hydrogen bond acceptor (HBA). However, in our target molecule, the highly electronegative -CF3 group drastically depletes the electron density of the adjacent oxygen lone pairs. Empirical surface chemistry studies demonstrate that fluorination significantly decreases the interaction strength of the ether linkage, effectively neutralizing its capacity to act as a strong HBA[1]. Consequently, fluorinated ethers exhibit low donor and acceptor numbers, often terminating extended hydrogen bond networks rather than propagating them[2].
The Trifluoromethyl (-CF3) Group: Conformational Director
While the fluorine atom itself is a notoriously weak H-bond acceptor[3], the -CF3 group plays a critical role in dictating the molecule's 3D geometry. Highly fluorinated aryl ethers frequently adopt an "orthogonal" conformation relative to the aromatic ring to minimize electrostatic and steric repulsion[3]. This orthogonal arrangement physically shields the ether oxygen, reinforcing its poor HBA profile while maximizing the molecule's overall lipophilicity and metabolic stability[4].
Caption: Electronic modulation of hydrogen bonding sites by the trifluoroethoxy group.
Implications in Drug Design
In medicinal chemistry, optimizing the balance between lipophilicity and aqueous solubility is a delicate process. The incorporation of the 2,2,2-trifluoroethoxy moiety serves several strategic purposes:
-
Minimizing Desolvation Penalties: Because the ether oxygen's HBA capacity is attenuated[1], the molecule incurs a lower energetic penalty when shedding water molecules to enter a lipophilic binding pocket.
-
Enhancing Membrane Permeability: The high lipophilicity imparted by the -CF3 group improves passive diffusion across phospholipid bilayers, directly enhancing bioavailability[4].
-
Metabolic Stability: The strong C-F bonds resist oxidative degradation by hepatic Cytochrome P450 enzymes, extending the pharmacokinetic half-life of the scaffold[4].
Quantitative Data Summary
The table below summarizes the theoretical and empirically extrapolated physicochemical parameters of this compound compared to a baseline phenol.
| Physicochemical Parameter | Phenol (Baseline) | This compound | Mechanistic Driver |
| pKa (Aqueous) | ~10.0 | ~9.6 - 9.8 | The -I effect of the trifluoroethoxy group increases acidity, offset slightly by the +I methyl group. |
| H-Bond Donor (α) | High | Very High | Enhanced polarization of the O-H bond due to meta-substitution[1]. |
| H-Bond Acceptor (β) | Moderate (Ether O) | Very Low | Strong electron withdrawal by the adjacent CF3 group depletes lone pair availability[2]. |
| Lipophilicity (LogP) | 1.46 | ~3.5 - 4.0 | High lipophilicity imparted by the orthogonal -CF3 and -CH3 groups[4]. |
Experimental Workflows: Validating H-Bond Modality
To empirically validate the hydrogen bonding potential and distinguish between intermolecular networking and isolated states, researchers must employ rigorous, self-validating spectroscopic protocols.
Protocol: 1H-NMR Temperature Coefficient Analysis
Rationale: Intermolecular hydrogen bonds are highly sensitive to thermal disruption, whereas intramolecular hydrogen bonds (or non-bonded states) are sterically shielded and thermally stable. By tracking the chemical shift (δ) of the phenolic -OH proton across a temperature gradient, we can calculate the temperature coefficient (Δδ/ΔT) to determine the bonding modality.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 5 mM solution of this compound in a non-polar, non-competing solvent (e.g., anhydrous CDCl₃ or CD₂Cl₂). Causality: A non-polar solvent ensures that any observed H-bonding is solute-solute rather than solute-solvent.
-
Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Identify the broad singlet corresponding to the phenolic -OH proton (typically between δ 4.5 - 6.0 ppm, depending on concentration).
-
Variable Temperature (VT) Acquisition: Acquire subsequent spectra at 5-degree increments from 298 K up to 328 K. Allow 5 minutes of equilibration time at each temperature step to ensure thermal homogeneity.
-
Data Plotting: Plot the chemical shift (δ, in ppb) of the -OH proton against Temperature (T, in Kelvin). Extract the slope of the linear regression. This slope is the Temperature Coefficient (Δδ/ΔT).
-
Validation Checkpoint: Run a parallel experiment using standard phenol at the exact same concentration. Causality: This acts as a self-validating control to normalize the coefficient against a known intermolecular H-bond former.
-
Interpretation:
-
A coefficient more negative than -4.0 ppb/K indicates strong intermolecular hydrogen bonding (dimer/multimer formation).
-
A coefficient less negative than -2.0 ppb/K indicates a lack of intermolecular networking, confirming the sterically hindered or electronically attenuated nature of the molecule.
-
Caption: Self-validating 1H-NMR workflow for determining hydrogen bond modality.
References
-
Origami with small molecules: exploiting the C–F bond as a conformational tool Beilstein Journal of Organic Chemistry[Link]
-
One-pot synthesis of α-(OCH2CF3)-substituted pyridines using TFE as both a solvent and a reagent Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
A Trio of Revelations: Weakly Solvating Modulation in Aqueous Electrolytes for Zinc Metal Batteries D-NB Info[Link]
-
Bonding of Ethers and Alcohols to a-CNx Films | Langmuir ACS Publications[Link]
Sources
Solubility Profile of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol in Organic Solvents: A Thermodynamic and Experimental Guide
Executive Summary
In contemporary medicinal chemistry, fluorinated building blocks are indispensable for fine-tuning the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs).1[1]. 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol (CAS: 1697951-03-3) is a highly specialized intermediate characterized by a polar phenol head and a lipophilic, electron-withdrawing trifluoroethoxy tail.
Understanding its solubility profile in organic solvents is critical for downstream processing, including anti-solvent crystallization, liquid-liquid extraction, and formulation. This whitepaper provides a comprehensive thermodynamic framework and a self-validating experimental protocol for determining the solubility of this compound across diverse solvent classes.
Structural Thermodynamics & Solvation Mechanics
The solubility of this compound is dictated by the interplay of intermolecular forces, which can be quantified using2
2[2].The structural functional groups of this molecule exert specific thermodynamic effects:
-
Phenol Group (-OH): Acts as a strong hydrogen bond donor and acceptor, significantly elevating the
parameter. This drives high solubility in polar protic and aprotic solvents. -
Trifluoroethoxy Group (-OCH₂CF₃): 3[3]. The highly electronegative fluorine atoms create a strong local dipole (
). However, because fluorine holds its electrons tightly (low polarizability), it reduces London dispersion forces ( ) compared to hydrocarbon analogs, creating a unique "fluorophilic" character. -
Methyl Group (-CH₃): Provides lipophilic bulk, contributing exclusively to dispersion forces (
).
Logical relationship between structural functional groups and Hansen Solubility Parameters (HSP).
Predicted Solubility Profile in Key Organic Solvents
Based on the thermodynamic principles outlined above, the solubility of this compound can be categorized by solvent class. The table below summarizes the expected quantitative ranges and the underlying solvation causality.
| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Protic | Methanol, Ethanol, IPA | > 100 | Extensive hydrogen bond networking with the phenol -OH and ether oxygen. |
| Polar Aprotic | Ethyl Acetate, Acetone, DMF | > 100 | Strong dipole-dipole interactions; solvent acts as an H-bond acceptor for the phenol. |
| Fluorinated | Trifluorotoluene, HFIP | > 50 | "Like-dissolves-like" fluorophilic interactions driven by the -CF₃ tail. |
| Aromatic | Toluene, Xylene | 20 – 50 | |
| Non-Polar Aliphatic | Heptane, Hexane | < 5 | Poor solubility due to a severe mismatch in |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate highly accurate, empirical solubility data for process chemistry, kinetic dissolution methods are insufficient.4[4]. This protocol is adapted from the core principles of5[5] for use with organic solvents.
Step-by-Step Methodology
-
Saturation Preparation: Weigh an excess amount of solid this compound (e.g., 500 mg) into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent.
-
Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation or degradation). Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm.
-
Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven thermodynamic property. Fluctuations will shift the equilibrium constant.
-
-
Phase Separation: After 24 hours, remove a 1.0 mL aliquot. Centrifuge the aliquot at 10,000 rpm for 15 minutes to pellet microcrystals. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chosen specifically because it is highly fluorinated and chemically inert, preventing the adsorption of the fluorinated API onto the filter membrane, which would artificially lower the quantified concentration.
-
-
Self-Validation Checkpoint (Critical): Repeat Step 3 at the 48-hour mark. Compare the concentration of the 24h and 48h samples. If
, thermodynamic equilibrium is confirmed. If , continue agitation and sample again at 72 hours. -
Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a validated multi-point calibration curve.
Workflow of the self-validating isothermal shake-flask method for solubility determination.
Implications for Drug Development Workflows
The empirical solubility data derived from the above protocol directly informs two major pharmaceutical workflows:
-
Anti-Solvent Crystallization: The vast solubility difference between polar aprotic solvents and non-polar aliphatic solvents makes an Ethyl Acetate / Heptane system ideal for crystallization. The compound is dissolved in minimal EtOAc, and Heptane is added dropwise to reduce the dielectric constant of the mixture, forcing controlled precipitation.
-
Liquid-Liquid Extraction (LLE): During synthesis, the high lipophilicity imparted by the -CF₃ group ensures that the compound partitions heavily into the organic layer (e.g., Dichloromethane or Ethyl Acetate) during aqueous workups, minimizing yield loss in the aqueous waste streams.
References
-
The role of fluorine in medicinal chemistry Source: Taylor & Francis URL:[Link]
-
Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega URL:[Link]
-
Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL:[Link]
-
Will we ever be able to accurately predict solubility? Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Topic: Synthesis Protocols for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Chemists
Executive Summary & Strategic Analysis
This guide details the synthesis of This compound (Target Molecule), a critical intermediate for pharmaceutical scaffolds involving P2X3 antagonists and kinase inhibitors. The introduction of the 2,2,2-trifluoroethoxy moiety modulates lipophilicity (
Retrosynthetic Logic
The target molecule possesses a 1,3,5-substitution pattern on the benzene ring: a methyl group, a hydroxyl group, and a trifluoroethoxy ether.
-
Route A (Nucleophilic Aromatic Substitution - SNAr): Displacing a leaving group on 3-fluoro-5-nitrotoluene is electronically unfavorable due to the meta relationship of the activating nitro group.
-
Route B (Direct Alkylation - Selected): The most robust, scalable route utilizes Orcinol (3,5-dihydroxytoluene) as the starting material. The symmetry of Orcinol allows for desymmetrization via mono-alkylation.
Core Challenge: Controlling selectivity to favor the mono-ether (Target) over the bis-ether (Impurity) and unreacted starting material. Solution: This protocol employs a stoichiometrically controlled alkylation using 2,2,2-trifluoroethyl trifluoromethanesulfonate (Triflate) generated in situ or prepared fresh, which offers superior reactivity compared to the corresponding iodide or tosylate, enabling milder reaction conditions (0°C to RT) that favor kinetic control.
Reaction Scheme & Pathway Visualization[1]
Caption: Two-stage synthesis involving activation of trifluoroethanol followed by controlled desymmetrization of orcinol.
Experimental Protocols
Protocol A: Preparation of 2,2,2-Trifluoroethyl Triflate (TfOCH₂CF₃)
Note: Trifluoroethyl triflate is a potent alkylating agent. All operations must be performed in a fume hood.
Rationale: The low nucleophilicity of trifluoroethanol makes Williamson ether synthesis with alkyl halides sluggish.[1] Converting the alcohol to a Triflate creates a "super-electrophile" capable of reacting with phenols under mild conditions.
Materials:
-
2,2,2-Trifluoroethanol (TFE): 10.0 g (100 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O): 31.0 g (110 mmol)
-
2,6-Lutidine: 11.8 g (110 mmol) [Alternative: Pyridine, but Lutidine reduces tar formation]
-
Dichloromethane (DCM): 150 mL (Anhydrous)
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge TFE and 2,6-Lutidine into the flask. Add DCM (150 mL). Cool the mixture to -10°C using an ice/salt bath.
-
Activation: Charge Tf₂O into the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 0°C. Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour. TLC is not effective (volatile); assume quantitative conversion based on stoichiometry.
-
Workup:
-
Wash reaction mixture with cold 1M HCl (2 x 50 mL) to remove lutidine.
-
Wash with cold Sat. NaHCO₃ (1 x 50 mL).
-
Dry over MgSO₄, filter.[2]
-
Isolation: Carefully concentrate on a rotary evaporator (Bath < 25°C, Vacuum > 100 mbar). Caution: Product is volatile (BP ~90°C).
-
Yield: Expect ~20-22 g (85-90%) of a colorless oil. Use immediately for Step 2.
-
Protocol B: Mono-Alkylation of Orcinol
Core Requirement: Maximize Mono-ether (Target) while minimizing Bis-ether. Strategy: Use a 1.5 molar excess of Orcinol . Unreacted Orcinol is highly water-soluble and easily removed during aqueous workup, whereas the Bis-ether is difficult to separate from the Mono-ether chromatographically.
Materials:
-
Orcinol (3,5-Dihydroxytoluene): 18.6 g (150 mmol) [1.5 eq]
-
2,2,2-Trifluoroethyl Triflate (from Protocol A): 23.2 g (100 mmol) [1.0 eq]
-
Potassium Carbonate (K₂CO₃): 27.6 g (200 mmol) [Anhydrous, freshly ground]
-
DMF (N,N-Dimethylformamide): 200 mL [Anhydrous]
Procedure:
-
Dissolution: In a 500 mL RBF, dissolve Orcinol (1.5 eq) in DMF (200 mL). Add K₂CO₃.
-
Addition: Cool suspension to 0°C . Add Trifluoroethyl Triflate (1.0 eq) dropwise via syringe or addition funnel over 30 minutes.
-
Kinetics: Allow to warm to Room Temperature (20-25°C) and stir for 12-16 hours.
-
Checkpoint: Monitor by HPLC or TLC (Hexane/EtOAc 4:1).
-
Rf Values (Approx): Bis-ether (0.8), Target Mono-ether (0.4), Orcinol (0.1).
-
-
Quench: Pour mixture into 600 mL of ice-water.
-
Extraction Strategy (Self-Validating Step):
-
Extract with Ethyl Acetate (3 x 150 mL).
-
Critical Wash: Wash the combined organic layer with Water (3 x 200 mL) .
-
Why? DMF causes emulsion and retains Orcinol in the organic phase. Thorough water washing removes DMF and the excess unreacted Orcinol (which is water-soluble).
-
Wash with Brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Isolation Workflow
The crude residue contains the Target (Major), Bis-ether (Minor), and trace Orcinol.
Caption: Purification strategy utilizing polarity differences between the neutral bis-ether and the phenolic product.
Purification Protocol:
-
Column: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (100:0 to 80:20).
-
Elution Order:
-
First: 3-Methyl-5-bis(2,2,2-trifluoroethoxy)benzene (Non-polar impurity).
-
Second: this compound (Target).
-
Third: Orcinol (if any remains).
-
-
Crystallization (Optional): If the oil is impure, recrystallize from Hexane/DCM mixture.
Analytical Quality Control (QC)
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | Low melting solid (est. 45-55°C) |
| Molecular Formula | C₉H₉F₃O₂ | MW: 206.16 g/mol |
| ¹H NMR (CDCl₃) | δ 6.45 (s, 1H), 6.35 (s, 1H), 6.25 (s, 1H)4.35 (q, J=8 Hz, 2H), 2.28 (s, 3H) | Characteristic quartet for -OCH₂CF₃ |
| ¹⁹F NMR | δ -74.0 ppm (t) | Trifluoroethoxy group signature |
| Mass Spec (ESI) | [M-H]⁻ = 205.1 | Negative mode ionization preferred for phenols |
| HPLC Purity | > 98.0% (Area %) | C18 Column, Water/ACN gradient |
Interpretation of NMR:
-
The quartet at 4.35 ppm is the diagnostic signal for the methylene protons adjacent to the CF₃ group. The coupling constant (J~8 Hz) arises from H-F coupling.
-
The aromatic region will show three distinct singlets (or meta-coupled doublets) representing the protons at positions 2, 4, and 6.
References
-
Johnström, P., & Stone-Elander, S. (1995).[3] The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 543-552.
-
Uneyama, K., & Yamazaki, T. (2017).[4][5] Toward Nucleophilic Trifluoroethylation: Generation, Stabilization and Alkylation of 1-Substituted and 1,1-Disubstituted 2,2,2-Trifluoroethyl Carbanion Equivalents. Journal of Fluorine Chemistry.
-
BenchChem Application Note. (2025). Synthesis of Trifluoroethyl Ethers with Sodium 2,2,2-Trifluoroethanolate.
-
Faigl, F., et al. (2014).[6] A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates.[6] Synthetic Communications.
Sources
Application Notes and Protocols for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol as a Pharmaceutical Intermediate
Introduction: Strategic Importance of Fluorinated Phenols in Modern Drug Discovery
The strategic incorporation of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoroethoxy group, in particular, offers a unique combination of electronic properties and metabolic stability, often enhancing a molecule's lipophilicity, binding affinity, and pharmacokinetic profile. 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol emerges as a pivotal intermediate, particularly in the synthesis of a new generation of orally bioavailable small molecule drugs. Its unique substitution pattern makes it a valuable building block for creating complex heterocyclic systems, most notably in the development of Glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its application in the synthesis of substituted benzimidazoles, a core scaffold in many GLP-1R agonists, provide detailed experimental protocols, and discuss critical analytical methods for quality control.
Application in the Synthesis of Substituted Benzimidazoles: A Gateway to GLP-1R Agonists
A primary application of this compound lies in its conversion to a substituted o-phenylenediamine, which can then be cyclized to form a benzimidazole ring system. This heterocyclic core is central to the structure of several small molecule GLP-1 receptor agonists. The trifluoroethoxy and methyl groups on the phenol ring are strategically positioned to influence the electronic and steric properties of the final drug molecule, potentially enhancing its interaction with the receptor.[2]
The general synthetic strategy involves the reaction of the phenol with a suitable reagent to introduce a nitro group ortho to the hydroxyl group, followed by reduction of the nitro group to an amine. The resulting substituted o-aminophenol can then be further functionalized and cyclized. A more direct approach, and the one detailed below, involves the condensation of a derivative of this compound with a suitable diamine.
Experimental Protocol: Synthesis of a Substituted Benzimidazole Intermediate
This protocol outlines a representative synthesis of a 2-substituted benzimidazole from an aldehyde derived from this compound and an o-phenylenediamine. This method is a well-established and versatile approach for constructing the benzimidazole core.
Reaction Scheme:
Caption: Synthesis of a substituted benzimidazole via condensation and cyclization.
Materials and Reagents:
-
3-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde (starting material, requires formylation of the parent phenol)
-
o-Phenylenediamine
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask, add 3-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (e.g., 30 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 80-90°C. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:2 v/v).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cold water. The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash it with water. Dry the product thoroughly.
-
Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(3-Methyl-5-(2,2,2-trifluoroethoxy)phenyl)-1H-benzo[d]imidazole.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and is relatively easy to remove.
-
Catalyst: Ammonium chloride is a mild and effective catalyst for the condensation and subsequent cyclization to the benzimidazole.
-
Temperature: Heating the reaction to 80-90°C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Purification: Recrystallization or column chromatography is used to remove any unreacted starting materials and byproducts, ensuring the high purity of the final intermediate.
Analytical Quality Control
Ensuring the purity and identity of this compound and its downstream intermediates is critical for successful drug synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the intermediate and for monitoring the progress of reactions. A reverse-phase HPLC method is typically suitable for this class of compounds.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of this compound and its derivatives.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons: Signals in the range of 6.5-7.0 ppm, showing splitting patterns consistent with a 1,3,5-trisubstituted benzene ring.
-
-OCH₂CF₃ Protons: A quartet around 4.3 ppm due to coupling with the fluorine atoms.
-
-CH₃ Protons: A singlet around 2.3 ppm.
-
-OH Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons: Signals in the range of 105-160 ppm.
-
-OCH₂CF₃ Carbon: A quartet around 65 ppm due to coupling with the fluorine atoms.
-
-CF₃ Carbon: A quartet around 123 ppm due to coupling with the fluorine atoms.
-
-CH₃ Carbon: A signal around 21 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and its fragments. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected [M-H]⁻ ion for this compound would be at m/z 205.06.
Caption: Analytical workflow for quality control of the intermediate.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Hazards:
-
May cause skin and eye irritation.[3]
-
May be harmful if swallowed or inhaled.
-
The toxicological properties have not been thoroughly investigated.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Avoid contact with strong oxidizing agents.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important pharmaceutical intermediate with significant potential in the synthesis of novel therapeutic agents, particularly small molecule GLP-1 receptor agonists. Its unique substitution pattern and the presence of the trifluoroethoxy group make it a valuable tool for medicinal chemists. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development programs. Adherence to proper safety procedures is paramount when handling this and any other chemical intermediate.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
- A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry, 46B, 1535-1538.
- Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. (n.d.).
- Khan, I., Zaib, S., Batool, S., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 125.
- Kim, H., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Journal of the Korean Chemical Society, 57(6), 794-800.
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil b
- Synthesis of Benzimidazoles using High Yield Thermal Method. (2025). International Journal for Modern Trends in Science and Technology, 11(05), 132-140.
- Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
- WO2021238962A1 - Method for preparing glp-1 receptor agonist. (2021).
- WO2025011664A1 - Glp-1r agonist preparation and preparation method therefor. (2025).
- Ma, J.-J., Yi, W.-B., Lu, G.-P., & Cai, C. (2015). Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Royal Society of Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Wang, F., et al. (2019). Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols. Organic Chemistry Frontiers, 6(12), 1964-1968.
- Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (n.d.). ChemSusChem.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Parmar, V. S., et al. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
- GLP-1s driving sustainable peptide synthesis. (2025, July 25). BioXconomy.
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012, January 6). Agilent Technologies.
- Phenol reaction. (n.d.).
- MilliporeSigma. (n.d.). 3-Amino-5-(trifluoromethoxy)phenol. Retrieved from a relevant chemical supplier's product page.
Sources
Application Note: Etherification Protocols for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges associated with the etherification of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol , a specialized fluorinated intermediate often used to modulate lipophilicity and metabolic stability in drug candidates.
This guide covers two distinct chemical contexts to ensure comprehensive utility:
-
Downstream Etherification: Reacting the title compound (as a nucleophile) to attach it to a drug scaffold.
-
Upstream Synthesis (Preparation): Synthesizing the title compound itself from Orcinol (via desymmetrization).
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Target Molecule: this compound CAS: 162927-86-6 (Generic/Related) Role: Bioisosteric building block. The 2,2,2-trifluoroethoxy group serves as a metabolically robust, lipophilic replacement for methoxy or ethoxy groups, often improving blood-brain barrier (BBB) penetration and reducing oxidative clearance (CYP450).
Mechanistic Insight: Reactivity Profile
The presence of the trifluoroethoxy group (
-
Electronic Effect: The
group is electron-withdrawing by induction ( effect of ) but electron-donating by resonance ( effect of Oxygen). However, the strong inductive pull of the group dampens the resonance donation. -
Nucleophilicity: The phenolic oxygen is less nucleophilic than that of 3,5-dimethoxyphenol or orcinol.
-
Acidity (pKa): The phenol is more acidic (estimated pKa ~8.8–9.2) than typical alkyl-phenols (pKa ~10).
-
Operational Consequence: While the lower pKa facilitates deprotonation, the reduced nucleophilicity of the resulting phenoxide requires enhanced electrophiles or cation-complexing bases (e.g., Cesium Carbonate) for efficient etherification.
Workflow Visualization
The following diagram outlines the critical decision pathways for handling this scaffold, distinguishing between synthesis of the scaffold and etherification using the scaffold.
Caption: Logical workflow distinguishing the synthesis of the fluorinated phenol intermediate from its downstream application in drug discovery coupling reactions.
Protocol A: Etherification USING the Scaffold (Downstream Coupling)
Objective: Reacting this compound with an electrophile (R-X) to form a target ether.
Critical Considerations
Due to the reduced nucleophilicity described above, standard conditions (K2CO3/Acetone) often result in sluggish kinetics. We recommend the Cesium Effect protocol.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl halide (R-Br, R-I) or Heteroaryl chloride (1.1–1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) – Crucial for solubility and "naked" anion effect. -
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (10 mol%) if using alkyl chlorides.[1]
Step-by-Step Procedure
-
Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.48 mmol) in anhydrous DMF (4.8 mL).
-
Deprotonation: Add
(316 mg, 0.97 mmol) in one portion. Stir at room temperature for 15 minutes.-
Observation: The mixture may turn slightly yellow/orange as the phenoxide forms.
-
-
Alkylation: Add the electrophile (e.g., Benzyl bromide, 0.53 mmol) dropwise.
-
Note: If the electrophile is a solid, dissolve it in minimal DMF before addition.
-
-
Reaction:
-
For reactive halides (Bn-Br, Allyl-Br): Stir at RT for 2–4 hours .
-
For unreactive halides (Alkyl-Cl, Heterocycles): Heat to 60–80°C for 4–12 hours .
-
-
Monitoring: Monitor by LC-MS or TLC. The starting phenol is polar; the product will be significantly less polar.
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Synthesis OF the Scaffold (Preparation)
Objective: Synthesis of this compound from Orcinol. Challenge: Mono-alkylation of a symmetric diol. Statistical mixtures (Starting Material : Mono : Bis) are inevitable.
Strategy
Use 2,2,2-Trifluoroethyl Triflate (TFET) . Unlike the tosylate or iodide, the triflate reacts rapidly at mild temperatures, allowing better kinetic control to favor the mono-product before the second alkylation occurs.
Materials
-
Substrate: Orcinol (3,5-Dihydroxytoluene) (3.0 equiv) – Excess is mandatory.
-
Reagent: 2,2,2-Trifluoroethyl Triflate (1.0 equiv)
-
Base: Potassium Carbonate (
) (1.5 equiv) -
Solvent: Acetone (0.2 M)
Step-by-Step Procedure
-
Preparation of Electrophile (If not commercial):
-
React 2,2,2-Trifluoroethanol with Triflic anhydride (
) and Pyridine in DCM at -78°C to 0°C. Wash with cold dilute HCl and water. Dry and use immediately (solution in DCM or neat oil). Warning: TFET is a potent alkylating agent.
-
-
Etherification:
-
Suspend Orcinol (3.0 equiv) and
(1.5 equiv) in Acetone. -
Cool to 0°C .
-
Add 2,2,2-Trifluoroethyl Triflate (1.0 equiv) dropwise over 30 minutes.
-
Allow to warm to RT and stir for 12 hours.
-
-
Workup (Separation Strategy):
-
Filter off inorganic salts. Concentrate the filtrate.
-
Partition: Dissolve residue in EtOAc and wash with 0.5 M HCl .
-
Recovery of Excess Orcinol: The crude contains mostly Orcinol and Product. Bis-ether is minor due to stoichiometry.
-
Crucial Step: Flash Chromatography is required.
-
Elute with 5% EtOAc/Hexane (removes Bis-ether).
-
Increase to 20-30% EtOAc/Hexane (elutes Target Mono-ether).
-
Flush with 80% EtOAc (recovers unreacted Orcinol).
-
-
Quantitative Data Summary
| Parameter | Protocol A (Downstream) | Protocol B (Synthesis) |
| Primary Challenge | Nucleophilicity of Phenol | Selectivity (Mono vs Bis) |
| Preferred Base | Cesium Carbonate ( | Potassium Carbonate ( |
| Solvent System | DMF or NMP (Polar Aprotic) | Acetone or Acetonitrile |
| Temperature | RT to 80°C | 0°C to RT |
| Limiting Reagent | Phenol (1.0 equiv) | Electrophile (Triflate) |
| Typical Yield | 85–95% | 55–65% (Mono-isolated) |
Troubleshooting & Optimization
Issue: Low Yield in Downstream Coupling (Protocol A)
-
Cause: The
group reduces the nucleophilicity of the phenoxide. -
Solution: Switch to Mitsunobu Conditions .
-
Reagents:
(1.5 eq), DIAD (1.5 eq), Alcohol (R-OH) (1.2 eq). -
Solvent: THF, 0°C to RT.
-
Why: The acidity of the trifluoroethoxy phenol (pKa ~9) makes it an excellent substrate for Mitsunobu coupling, often outperforming standard alkylation for sterically hindered alcohols.
-
Issue: Over-alkylation in Synthesis (Protocol B)
-
Cause: The mono-ether product precipitates or reacts faster than starting material (less likely electronically, but possible via solubility).
-
Solution: Increase Orcinol equivalents to 4.0 or 5.0. While wasteful of cheap starting material, it simplifies purification significantly.
References
-
TCI Chemicals. "2,2,2-Trifluoroethyl Etherification Using 2,2,2-Trifluoroethyl Triflate." TCI Practical Examples. Accessed October 2023.[3] Link
-
Organic Syntheses. "Preparation of Trifluoroethyl Ethers." Org.[4][1][5] Synth.2002 , 79, 225. (General methodology for fluoroalkylation). Link
- Journal of Medicinal Chemistry. "Bioisosteric Replacement of Methoxy with Trifluoroethoxy Groups." J. Med. Chem.
-
European Patent Office. "Method for preparing m-trifluoromethylphenol and derivatives." EP 4029849 A1. (Context on industrial synthesis of fluoro-phenols). Link
-
Diva Portal. "Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes." (Context on stability of trifluoro-groups). Link
Sources
- 1. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 2. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 4. CN107032965A - A kind of preparation method of 3 trifluoro-methoxy-phenol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Note: Scalable Production of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Executive Summary
3-Methyl-5-(2,2,2-trifluoroethoxy)phenol (CAS: 1697951-03-3) is a critical pharmacophore intermediate, widely utilized in the synthesis of P2X3 receptor antagonists and other medicinal compounds requiring modulation of metabolic stability and lipophilicity. The trifluoroethoxy moiety confers resistance to oxidative metabolism while maintaining hydrogen-bond acceptor capability.
This application note details a scalable, cost-effective manufacturing protocol based on the direct mono-alkylation of orcinol (3,5-dihydroxytoluene). Unlike transition-metal-catalyzed routes (e.g., Ullmann coupling) which suffer from high catalyst costs and heavy metal remediation, this nucleophilic substitution route utilizes commodity reagents. The guide addresses the primary process challenge—controlling the statistical distribution of mono- vs. di-alkylated products —through a self-validating purification logic based on pH-dependent solubility switching.
Chemical Strategy & Route Selection
Retrosynthetic Analysis
The target molecule is an unsymmetrical resorcinol ether. Two primary disconnections exist:
-
C–O Bond Formation (Aryl-OH + Alkyl-X): Nucleophilic attack of orcinol on a trifluoroethyl electrophile.
-
C–O Bond Formation (Aryl-X + Alcohol): Ullmann/Buchwald coupling of 3-bromo-5-cresol with trifluoroethanol.
Process Selection Matrix
| Parameter | Route A: Orcinol Alkylation (Selected) | Route B: Ullmann Coupling |
| Starting Material Cost | Low (Orcinol is a commodity chemical) | High (3-Bromo-5-cresol is expensive) |
| Reagent Availability | High (Trifluoroethyl mesylate from TFE) | Medium (Ligands/Catalysts required) |
| Scalability | Excellent (Standard batch reactors) | Good, but catalyst removal is non-trivial |
| Selectivity | Moderate (Requires purification strategy) | High (Mono-functional precursor) |
| E-Factor (Waste) | Low (Salt waste: KOMs/KI) | Medium (Heavy metal waste) |
Decision: Route A is selected for scale-up. The challenge of statistical byproducts (di-ether) is managed via stoichiometry control and a specific extractive workup.
Reaction Scheme
The synthesis proceeds via the Williamson ether synthesis using 2,2,2-trifluoroethyl methanesulfonate (TFEMs) as the electrophile. TFEMs is preferred over the iodide (TFEI) for safety and cost reasons on scale.
Figure 1: Reaction pathway showing the competition between mono- and di-alkylation.
Detailed Experimental Protocol
Reagent Preparation: 2,2,2-Trifluoroethyl Methanesulfonate (TFEMs)
Note: TFEMs is commercially available but can be prepared in-house to reduce costs by 60%.
-
Charge a glass-lined reactor with 2,2,2-Trifluoroethanol (1.0 eq) and Dichloromethane (DCM, 5 vol) .
-
Cool to 0–5°C. Add Triethylamine (1.2 eq) .
-
Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise, maintaining internal temperature <10°C (Exothermic!).
-
Stir at 20°C for 4 hours. Monitor by GC/NMR.
-
Quench with water. Separate phases. Wash organic layer with 1N HCl (to remove amine), then Brine.
-
Concentrate to obtain TFEMs as a colorless oil. Yield: >95%. Purity: >98%.
Main Synthesis: Alkylation of Orcinol
Stoichiometric Strategy: To maximize mono-alkylation, we employ a deficit of electrophile (0.85 eq relative to Orcinol). Unreacted Orcinol is easily recycled via water extraction, whereas separating the di-ether requires chromatography or complex crystallization.
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.[1][2]
-
Solvation: Charge Orcinol (1.0 eq) and Potassium Carbonate (K2CO3, 1.5 eq, anhydrous, milled) . Add DMF (Dimethylformamide, 6 volumes) .
-
Note: DMF is chosen for its high dielectric constant, promoting the dissolution of the phenoxide anion.
-
-
Activation: Heat the suspension to 80°C and stir for 30 minutes. The mixture will turn dark (oxidation of phenoxide trace impurities is normal).
-
Addition: Add TFEMs (0.85 eq) dropwise over 1 hour.
-
Critical Control Point: Slow addition prevents high local concentrations of electrophile, reducing di-alkylation rates.
-
-
Reaction: Stir at 90–100°C for 12–16 hours.
-
Monitoring: Use HPLC (C18 column, Water/ACN gradient).
-
Target: >95% consumption of TFEMs.[3] Ratio of Mono:Di should be >6:1.
-
-
Workup (The "Solubility Switch"):
-
Cool to 25°C. Filter off inorganic salts (KCl, excess K2CO3). Rinse cake with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to remove bulk DMF (residual DMF interferes with partitioning).
-
Partition: Dissolve residue in Ethyl Acetate (EtOAc) and Water .
-
Acidification: Adjust aqueous layer pH to ~3-4 with dilute HCl (ensures all phenols are protonated).
-
Separate layers. The Organic layer contains: Target (Mono), Di-ether, and residual Orcinol.
-
-
Purification (Chemical Washing):
-
Wash 1 (Orcinol Removal): Wash the EtOAc layer 3x with Water (or 5% NaH2PO4 buffer).
-
Wash 2 (Target Extraction - Optional High Purity Route): Extract the organic layer with 0.5 N NaOH (2 washes) .
-
Recovery: Acidify the combined NaOH extracts with 2N HCl to pH 2. The Target product will precipitate or oil out.
-
Extract back into EtOAc (or MTBE), wash with brine, dry over Na2SO4, and concentrate.
-
-
Crystallization:
-
The crude oil usually solidifies upon standing.
-
Recrystallize from Hexane/Toluene (9:1) or Heptane/EtOAc to obtain white needles.
-
Process Logic & Self-Validation
The following workflow diagram illustrates the purification logic, ensuring the removal of both under-reacted (Orcinol) and over-reacted (Di-ether) species.
Figure 2: Purification workflow exploiting acidity (pKa) and lipophilicity (LogP) differences.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | Oxidizes slightly to pink/beige on air exposure. |
| Purity (HPLC) | > 98.0% a/a | Critical impurity: Di-ether (<0.5%). |
| Yield | 65 – 75% | Based on TFEMs limiting reagent. |
| 1H NMR (DMSO-d6) | δ 9.4 (s, 1H, OH), 6.2-6.4 (m, 3H, Ar-H), 4.6 (q, 2H, CH2CF3), 2.2 (s, 3H, Me) | Diagnostic quartet at 4.6 ppm confirms TFE incorporation. |
| Melting Point | 52 – 56°C | Value estimated based on isomeric trends [1]. |
Safety & Hazards
-
Alkylating Agents: 2,2,2-Trifluoroethyl mesylate is a potent alkylating agent. It is potentially genotoxic. Handle in a fume hood with double gloves. Decontaminate glassware with dilute ammonia or NaOH.
-
Solvents: DMF is a reproductive toxin. Ensure adequate ventilation.
-
Exotherms: The preparation of mesylate (MsCl addition) is exothermic. Strict temperature control is required to prevent runaway reactions.
References
- Title: Preparation of 2-(2,2,2-trifluoroethoxy)phenol (Isomeric Reference).
-
General Orcinol Alkylation Protocols
- Title: Orcinol Monomethyl Ether (Organic Syntheses).
- Source: Organic Syntheses, Coll. Vol. 3, p.639 (1955).
-
URL:[Link]
- Relevance: Foundational protocol for partial alkyl
-
Trifluoroethylation Reagents
- Product Identification: Title: this compound (CAS 1697951-03-3). Source: BLD Pharm Product Catalog. Relevance: Confirms commercial existence and basic structure.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-catalyzed Decarboxylative Fluoroalkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irejournals.com [irejournals.com]
- 8. scispace.com [scispace.com]
Precision C-O Coupling Strategies for Fluorinated Phenols: Overcoming Electronic Deactivation
Topic: Coupling Reaction Conditions for Fluorinated Phenol Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract & Strategic Overview
Fluorinated phenols are high-value bioisosteres in medicinal chemistry, offering modulated pKa, enhanced metabolic stability, and altered lipophilicity compared to their non-fluorinated counterparts. However, the introduction of fluorine atoms creates a synthetic paradox:
-
Increased Acidity: Fluorine’s inductive effect (-I) lowers the pKa of the phenol (e.g., 2-fluorophenol pKa ~8.7 vs. phenol ~10.0), facilitating deprotonation.
-
Decreased Nucleophilicity: The resulting fluorinated phenoxide is electronically deactivated, making it a sluggish nucleophile in standard
or metal-catalyzed cross-couplings.
This guide details three distinct protocols to overcome these electronic barriers, selecting the optimal pathway based on substrate sterics and electronics.
Mechanistic Decision Matrix
Before selecting a protocol, analyze your specific fluorinated phenol against the electrophile type.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile electronics and substrate stability.
Protocol 1: Buchwald-Hartwig Coupling (The "Powerhouse")
Best For: Coupling electron-deficient fluorophenols with unactivated aryl halides (Cl, Br, I).
The Challenge: Reductive Elimination
In Pd-catalyzed etherification, the rate-limiting step for electron-poor phenols is often reductive elimination . The Pd-O bond is stronger and shorter due to the low nucleophilicity of the phenoxide.
-
Solution: Use RockPhos or tBuBrettPhos . These bulky, electron-rich ligands crowd the palladium center, sterically accelerating the expulsion of the product (reductive elimination) while stabilizing the oxidative addition intermediate.
Experimental Protocol
Scale: 1.0 mmol
| Reagent | Equivalents | Amount | Role |
| Aryl Halide | 1.0 equiv | Varies | Electrophile |
| Fluorinated Phenol | 1.2 equiv | Varies | Nucleophile |
| RockPhos Pd G3 | 2.0 mol% | ~15-20 mg | Precatalyst (Air stable) |
| K₃PO₄ (finely ground) | 1.5 equiv | 318 mg | Base |
| Toluene (Anhydrous) | 0.2 M | 5.0 mL | Solvent |
Step-by-Step:
-
Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Add the Aryl Halide (if solid), Fluorinated Phenol (if solid), RockPhos Pd G3 precatalyst, and finely ground K₃PO₄ .
-
Note: If using the free ligand and Pd(OAc)₂, a ratio of 1:1 (Pd:L) is critical. The G3 precatalyst ensures this stoichiometry.
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Inject anhydrous Toluene (and liquid substrates if applicable) via syringe.
-
Reaction: Place in a pre-heated block at 90 °C . Stir vigorously (critical for heterogeneous base).
-
Time: Typically 2–16 hours. Monitor by LCMS.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.
Self-Validating Check:
-
If conversion is low (<20%) after 4 hours, check the solvent dryness. Water causes hydrodehalogenation (reduction of Ar-X to Ar-H) rather than coupling.
Protocol 2: Modified Chan-Lam Coupling (The "Mild" Approach)
Best For: Substrates sensitive to halides or high heat; synthesis of biaryl ethers from boronic acids.
The Challenge: Transmetallation
Standard Chan-Lam conditions (Cu(OAc)₂) often fail with sterically hindered or highly fluorinated phenols.
-
Solution: Copper(II) Fluoride (CuF₂) .[2][3] Fluoride ions facilitate the transmetallation step by activating the boronic acid (forming a boronate 'ate' complex) and cleaving the B-C bond more efficiently than acetate.
Experimental Protocol
Scale: 0.5 mmol
| Reagent | Equivalents | Role |
| Aryl Boronic Acid | 1.5 – 2.0 equiv | Electrophile |
| Fluorinated Phenol | 1.0 equiv | Nucleophile |
| CuF₂ (Copper II Fluoride) | 1.0 equiv | Promoter/Oxidant |
| Pyridine | 2.0 equiv | Ligand/Base |
| Molecular Sieves (4Å) | 200 mg/mmol | Water Scavenger |
| Dichloromethane (DCM) | 0.1 M | Solvent |
Step-by-Step:
-
Setup: To a vial open to air (or equipped with an O₂ balloon for faster rates), add the Fluorinated Phenol , Aryl Boronic Acid , CuF₂ , and activated 4Å Molecular Sieves .
-
Solvent: Add DCM followed immediately by Pyridine .
-
Atmosphere: If the substrate is valuable, use an O₂ balloon. For routine screens, open air with a drying tube is sufficient.
-
Agitation: Stir at Room Temperature for 18–24 hours.
-
Workup: The reaction mixture will likely turn from green to a dark suspension. Filter through a silica plug, wash with 1M HCl (to remove pyridine/Cu), then brine.
Self-Validating Check:
-
Color Change: A persistent bright green color indicates active Cu(II). If the solution turns brick-red/brown and conversion stops, the catalyst has "died" (reduced to Cu(I)/Cu(0)) due to oxygen starvation. Re-introduce O₂.
Protocol 3: SNAr (Nucleophilic Aromatic Substitution)
Best For: Highly acidic phenols (e.g., pentafluorophenol, pKa ~5.5) or coupling to activated electrophiles (e.g., 2-fluoronitrobenzene).
The Advantage: Acidity Utilization
Because fluorinated phenols are more acidic than phenol, they do not require strong bases like NaH, which might degrade sensitive groups. Weak carbonate bases are sufficient.
Experimental Protocol
Scale: 1.0 mmol
| Reagent | Equivalents | Conditions |
| Activated Ar-F/Cl | 1.0 equiv | Electrophile |
| Fluorinated Phenol | 1.1 equiv | Nucleophile |
| Cs₂CO₃ | 1.5 equiv | Base (Solubility is key) |
| DMF or DMSO | 0.2 M | Polar Aprotic Solvent |
Step-by-Step:
-
Mix: Combine Fluorinated Phenol, Electrophile, and Cs₂CO₃ in DMF.
-
Heat:
-
Monitor: These reactions are often fast (1–4 hours).
-
Workup: Pour into water (precipitate often forms). Extract with Et₂O (avoids DMF drag-over better than EtOAc).
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Protocol 1: Ar-H formed (Hydrodehalogenation) | Solvent wet or Ligand too small. | Ensure Toluene is anhydrous (Karl Fischer <50 ppm). Switch to RockPhos if using XPhos/BrettPhos. |
| Protocol 1: No Reaction | Pd Oxidation or Poisoning. | Use Precatalyst (G3) instead of in-situ mixing. Sparge solvent with Argon for 15 mins. |
| Protocol 2: Low Yield | Moisture inhibition. | Freshly activate Molecular Sieves (heat to 300°C under vacuum). Switch promoter to CuF₂ . |
| Protocol 3: Polymerization | Substrate too active. | Lower temperature to 0°C. Add base slowly to the phenol/electrophile mix. |
References
-
RockPhos Development: Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[6] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition.
-
pKa Data: Bordwell pKa Table (and specific fluorophenol data derived from U. of Wisconsin/Harvard Evans Group data).
-
Chan-Lam with CuF2: Kiss, A., Hell, Z. (2014). Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling.[2][3] Periodica Polytechnica Chemical Engineering.
-
SNAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
Application Note: Polymerization Techniques Involving Trifluoroethoxy Phenols
Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery/Biomedical Device Professionals Document Type: Advanced Protocol & Technical Guide
Introduction & Mechanistic Rationale
The incorporation of fluorine into polymer backbones is a proven strategy to enhance thermal stability, chemical resistance, and dielectric properties. Specifically, trifluoroethoxy phenols (e.g., 4-(2,2,2-trifluoroethoxy)phenol) serve as critical building blocks for advanced high-performance polymers[1]. The 2,2,2-trifluoroethoxy group imparts unique physicochemical traits:
-
High Molecular Free Volume: The steric bulk of the
group disrupts polymer chain packing, increasing free volume and enhancing gas permeability[2]. -
Low Polarizability: The strong electronegativity of fluorine reduces the overall dipole moment, yielding materials with ultra-low dielectric constants ideal for microelectronics[3].
-
Hydrolytic & Biological Stability: Fluorinated side chains provide exceptional resistance to hydrolysis and inhibit bacterial adhesion, making them highly desirable for blood-contacting biomaterials[4].
This guide details two primary polymerization techniques utilizing trifluoroethoxy phenols: Oxidative Coupling Polymerization to form fluorinated Poly(phenylene oxide) (F-PPO), and Macromolecular Substitution to synthesize mixed-substituent Poly(organophosphazenes).
Workflow 1: Oxidative Coupling Polymerization for F-PPO
Poly(phenylene oxide) (PPO) is traditionally synthesized via the oxidative coupling of 2,6-dimethylphenol. By utilizing trifluoroethoxy-substituted phenols, researchers can synthesize fluorinated PPO (F-PPO)[3]. The reaction relies on a copper-amine catalyst system that facilitates single-electron transfer, generating phenoxy radicals that couple to form stable ether linkages[1].
Causality in Experimental Design
-
Catalyst Selection (CuBr/TMEDA): The bidentate ligand
-tetramethylethylenediamine (TMEDA) solubilizes the Cu(I) species in organic solvents and sterically directs the coupling toward (head-to-tail) linkages rather than undesirable (tail-to-tail) biphenyl formation[5]. -
Oxygen as the Oxidant: Continuous
bubbling acts as the terminal electron acceptor, regenerating the active Cu(II) catalytic species and driving the polymerization forward[6].
Figure 1: Mechanistic workflow of Cu-catalyzed oxidative coupling of trifluoroethoxy phenols.
Protocol: Synthesis of Fluorinated Poly(phenylene oxide)
Self-Validating Step: The reaction mixture will transition from green (Cu(II) resting state) to dark brown/red as the active phenoxy radical concentration increases.
-
Catalyst Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and gas inlet, dissolve 0.05 mmol of CuBr in 50 mL of anhydrous toluene. Add 0.10 mmol of TMEDA.
-
Oxygenation: Bubble pure
gas vigorously through the solution for 15 minutes to form the active Cu-amine-oxygen complex. -
Monomer Addition: Dissolve 10.0 mmol of 4-(2,2,2-trifluoroethoxy)phenol in 20 mL of toluene. Add this monomer solution dropwise to the reaction flask over 30 minutes to prevent thermal runaway and maintain low localized radical concentration (minimizing branching).
-
Polymerization: Maintain vigorous stirring and
bubbling at room temperature for 24 hours. -
Termination & Precipitation: Quench the reaction by adding 5 mL of glacial acetic acid. Pour the viscous mixture into 500 mL of vigorously stirred methanol.
-
Purification: Filter the precipitated F-PPO, wash extensively with acidified methanol (to remove residual copper), and dry under vacuum at 80°C for 24 hours.
Workflow 2: Macromolecular Substitution for Poly(organophosphazenes)
Polyphosphazenes are unique inorganic-organic hybrid polymers. Because direct polymerization of functionalized monomers is sterically hindered, the standard approach is a two-step process: thermal ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene (HCCP) to form poly(dichlorophosphazene) (PDCP), followed by macromolecular nucleophilic substitution using trifluoroethoxide and phenoxide salts[7][8].
Causality in Experimental Design
-
Complete Chlorine Replacement: It is critical to drive the nucleophilic substitution to 100% completion. Any residual
bonds will rapidly hydrolyze upon exposure to atmospheric moisture, leading to chain cleavage and cross-linking[7][9]. -
Sequential vs. Simultaneous Addition: When synthesizing mixed-substituent polymers, the bulkier phenoxide should be added first, followed by the smaller, more reactive 2,2,2-trifluoroethoxide to ensure complete substitution[8].
Figure 2: Two-step synthesis of poly(organophosphazenes) via macromolecular substitution.
Protocol: Synthesis of Mixed-Substituent Poly(organophosphazenes)
Self-Validating Step: Monitor the reaction via
-
Preparation of Nucleophiles: In a drybox, suspend 25.0 mmol of NaH (60% dispersion in mineral oil, washed with hexane) in 50 mL of anhydrous THF. Slowly add 12.0 mmol of phenol. Stir until
evolution ceases. In a separate flask, repeat the process with 15.0 mmol of 2,2,2-trifluoroethanol to ensure a slight stoichiometric excess of total nucleophiles[10]. -
Polymer Addition: Dissolve 10.0 mmol (based on repeat unit) of freshly synthesized PDCP in 50 mL of anhydrous THF.
-
Substitution Reaction: Add the PDCP solution dropwise to the sodium phenoxide solution at 0°C. Stir for 12 hours at room temperature. Subsequently, add the sodium 2,2,2-trifluoroethoxide solution and heat the mixture to reflux (65°C) for 24 hours[8][10].
-
Isolation: Concentrate the reaction mixture under reduced pressure. Precipitate the polymer by dropping the concentrated solution into water (to remove NaCl salts).
-
Purification: Reprecipitate the polymer from THF into heptane twice to remove unreacted phenols and cyclic trimers[9]. Dry under vacuum at 50°C.
Quantitative Data Presentation
The integration of trifluoroethoxy and phenoxy groups significantly alters the macroscopic properties of the resulting polymers. Table 1 summarizes the typical property shifts observed when comparing standard polymers to their fluorinated counterparts.
Table 1: Comparative Properties of Standard vs. Trifluoroethoxy-Modified Polymers
| Polymer Type | Modification | Glass Transition ( | Dielectric Constant (@ 12 GHz) | Moisture Absorption | Primary Application |
| PPO | Unmodified (Standard) | 215 °C[11] | ~ 2.93[3] | 0.48%[3] | Structural parts, standard electronics |
| F-PPO | Trifluoroethoxy-modified | 146 - 160 °C*[3] | 2.69[3] | 0.33%[3] | High-frequency copper clad laminates |
| Polyphosphazene | Poly[bis(phenoxy)] | ~ -8 °C | N/A | Moderate | Elastomers, flame retardants |
| Polyphosphazene | Poly[bis(trifluoroethoxy)] | -66 °C[8] | N/A | Highly Hydrophobic | Blood-contacting biomaterials[4] |
*Note:
References
- Fluorinated low molecular weight poly(phenylene oxide) European Polymer Journal / CNRS
- 4-(Trifluoromethyl)phenol | 402-45-9 Benchchem
- Polyphosphazenes and the Process of Macromolecular Substitution ACS Polymers Au
- Synthesis, Characterization, and Modification of Poly(Organophosphazenes)
- Elastomeric Polyphosphazenes with Phenoxy–Cyclotriphosphazene Side Groups ACS Macromolecules
- A Study of Solution Polymeriz
- Crosslinkable fluorophenoxy-substituted poly[bis(octafluoropentoxy)
- 2-Fluoro-4-phenylphenol | 84376-21-6 Benchchem
- US5637115A - Oxidation hair dye compositions containing developers, couplers Google P
- The atomistic simulation of the gas permeability of poly(organophosphazenes)
- Poly(p-phenylene oxide) - Wikipedia Wikipedia
Sources
- 1. 4-(Trifluoromethyl)phenol | 402-45-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Crosslinkable fluorophenoxy-substituted poly[bis(octafluoropentoxy) phosphazene] biomaterials with improved antimicrobial effect and hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4-phenylphenol | 84376-21-6 | Benchchem [benchchem.com]
- 6. US5637115A - Oxidation hair dye compositions containing developers, couplers, and AZO dyes - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Purification challenges of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Support & Purification Strategy for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Introduction: The "Mono-Protection" Paradox
You are likely encountering difficulties with This compound (CAS: 1697951-03-3). This compound is a classic "desymmetrized" resorcinol derivative. The core challenge in its synthesis—typically starting from Orcinol (5-methylresorcinol)—is the statistical distribution of products .
When you alkylate a symmetric diol like Orcinol, you invariably fight a three-way battle between:
-
Unreacted Starting Material (Orcinol)
-
Target Mono-ether (The desired phenol)
-
Over-alkylated Bis-ether (1-Methyl-3,5-bis(2,2,2-trifluoroethoxy)benzene)
The trifluoroethoxy group introduces unique physicochemical properties—specifically increased lipophilicity and altered pKa due to the inductive electron-withdrawing effect of the fluorine atoms. Standard silica chromatography is often insufficient or inefficient for separating these species due to "tailing" of the phenolic species.
Below is a troubleshooting guide based on pKa-modulated extraction and polarity-switching crystallization, designed to salvage your yield without excessive chromatography.
Part 1: Troubleshooting & FAQs
Q1: My crude reaction mixture shows three spots on TLC. How do I efficiently separate the bis-alkylated impurity without running a massive column?
A: Do not rely on chromatography for the primary separation. Use pKa-Dependent Liquid-Liquid Extraction (LLE) .
-
The Logic: The three components have distinct acidities.
-
Bis-ether: Non-acidic (Neutral).
-
Target Phenol: Weakly acidic (pKa ~9.5–10).
-
Orcinol: More acidic/hydrophilic (Two -OH groups).
-
-
The Fix: Dissolve your crude mixture in a non-polar solvent (e.g., Toluene or MTBE). Wash this organic phase with 1.0 M NaOH .
-
The Bis-ether will remain in the organic layer (Discard or recycle).
-
The Target Phenol and Orcinol will deprotonate and move to the aqueous layer.
-
Separation of Orcinol: Upon acidification of the aqueous layer, the Target Phenol precipitates or extracts easily into organics, while residual Orcinol often remains in the aqueous phase due to its high water solubility.
-
Q2: The product turns pink or brown during drying. Is it decomposing?
A: This is likely oxidative quinone formation , common with electron-rich phenols.
-
The Cause: Trace metal salts (from the alkylation catalyst) or basic conditions promote the oxidation of the phenol ring to a quinone species.
-
The Fix:
-
Acid Wash: Ensure the final organic extract is washed with dilute HCl or Citric Acid to remove trace metals.
-
Antioxidant: Add a trace amount (0.1%) of Sodium Metabisulfite to the aqueous workup.
-
Storage: Store under Nitrogen/Argon at -20°C.
-
Q3: I am seeing an inseparable impurity just below my product spot. What is it?
A: If you used a tosylate or mesylate leaving group, check for C-alkylation .
-
The Logic: Phenoxide anions are ambident nucleophiles. While O-alkylation is preferred with hard electrophiles, C-alkylation (alkylation on the ring carbon) can occur, especially in polar aprotic solvents (DMF/DMSO) without strict temperature control.
-
The Fix: C-alkylated isomers are usually less acidic than O-alkylated phenols. They may not extract as efficiently into weak bases (like Na2CO3), providing a potential separation lever.
Part 2: Detailed Purification Protocols
Protocol A: The "pKa Swing" Extraction (Recommended)
Use this for removing the Bis-ether and Starting Material.
Reagents:
-
Solvent A: Toluene or MTBE (Methyl tert-butyl ether).
-
Base: 1.0 M NaOH (Sodium Hydroxide).
-
Acid: 2.0 M HCl.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction residue in Solvent A (10 mL per gram of crude).
-
First Wash (Water): Wash with water (1x) to remove bulk salts and the majority of unreacted Orcinol.
-
Base Extraction (Critical Step):
-
Extract the organic layer with 1.0 M NaOH (3 portions).
-
Result: The Bis-ether stays in the Solvent A layer. The Target Phenol moves to the NaOH (aqueous) layer as the sodium phenolate.
-
-
Phase Separation: Separate the layers. Keep the Aqueous NaOH layer. Check the organic layer by TLC to ensure no product remains; discard if clean.
-
Acidification:
-
Cool the Aqueous NaOH layer to 0–5°C.
-
Slowly add 2.0 M HCl with stirring until pH reaches ~2.0. The solution should turn cloudy as the phenol protonates and oils out.
-
-
Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate or DCM. Dry over Na2SO4, filter, and concentrate.
Protocol B: Crystallization (Polishing)
Use this if the product is a solid (mp ~50–60°C expected based on analogs).
-
Solvent System: Hexanes / Toluene (9:1).
-
Procedure: Dissolve the oil from Protocol A in minimal hot Toluene. Slowly add Hexanes until slight turbidity is observed. Cool to -20°C overnight.
-
Note: If the compound oils out instead of crystallizing, re-dissolve and seed with a small crystal if available, or scratch the glass surface.
Part 3: Quantitative Data & Visualizations
Table 1: Solubility Profile for Separation
| Component | Toluene (Organic) | Water (Neutral) | 1M NaOH (Aq) | 1M HCl (Aq) |
| Bis-Ether (Impurity) | High | Insoluble | Insoluble | Insoluble |
| Target Phenol | High | Low | High (Soluble Salt) | Low (Precipitates) |
| Orcinol (Start Mat) | Low | High | High | High |
Figure 1: Purification Decision Tree
Caption: Flowchart illustrating the "pKa Swing" method to isolate the target phenol from neutral bis-ethers and polar starting materials.
Figure 2: Impurity Formation Pathways
Caption: Mechanistic pathways showing the origin of critical impurities (Bis-ether and Quinones) and prevention strategies.
References
-
European Patent Office. (2020). Method for Preparing m-Trifluoromethylphenol (EP 4029849 A1). Retrieved March 6, 2026, from [Link]
-
Jeannette, P. L., et al. (2023). Identifying Optimal Conditions for the Boron Trifluoride Catalyzed Electrophilic Aromatic Substitution Reaction. Westmont College. Retrieved March 6, 2026, from [Link]
Sources
Overcoming solubility issues with 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Welcome to the technical support resource for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol. This guide is designed for researchers, chemists, and formulation scientists to provide expert-driven insights and practical solutions for overcoming common solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Molecule
Q1: What are the key structural features of this compound and how do they influence its solubility?
A1: The solubility behavior of this molecule is a direct consequence of the interplay between its three primary structural components: the phenol ring, the methyl group, and the trifluoroethoxy group.
-
Phenolic Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This allows for interaction with polar solvents like water and alcohols.[1][2] However, the phenol is a weak acid. At a pH above its acid dissociation constant (pKa), the hydroxyl group deprotonates to form a negatively charged phenoxide ion. This dramatically increases polarity and aqueous solubility.[3][4]
-
Aromatic Ring & Methyl Group (-CH₃): The benzene ring and the attached methyl group form the non-polar, lipophilic (fat-loving) backbone of the molecule. This region prefers to interact with non-polar organic solvents and is responsible for the compound's low intrinsic solubility in water.[5]
-
Trifluoroethoxy Group (-OCH₂CF₃): This group has a profound and complex effect.
-
High Lipophilicity: The trifluoromethyl (CF₃) moiety is intensely lipophilic and significantly increases the overall logP of the molecule, favoring solubility in organic solvents.[6][7]
-
Electron-Withdrawing Nature: The CF₃ group is strongly electron-withdrawing. This electronic effect pulls electron density away from the phenol ring, making the phenolic proton more acidic (lowering its pKa) compared to a non-fluorinated analogue like m-cresol.[6] This is a critical consideration for pH-dependent solubility strategies.
-
Hydrogen Bond Acceptor: The ether oxygen in the ethoxy linker can act as a hydrogen bond acceptor, providing a site for interaction with protic solvents.[1]
-
In essence, you are working with a molecule that has a polar, pH-sensitive "head" and a significant lipophilic "tail," a classic profile for compounds that present solubility challenges in aqueous media.
Q2: What are the predicted physicochemical properties for this compound?
A2: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from similar compounds. These predictions are crucial for designing initial experiments.
| Property | Predicted Value | Rationale & Implications for Solubility |
| Molecular Formula | C₉H₉F₃O₂ | - |
| Molecular Weight | 206.16 g/mol | - |
| logP (Octanol/Water) | ~2.7 | A logP value greater than 2 suggests low aqueous solubility and a preference for lipidic or organic environments. This compound is classified as lipophilic.[8] |
| pKa (Phenolic Proton) | ~8.5 - 9.5 | The pKa of phenol is ~10. The electron-withdrawing trifluoroethoxy group will lower this value, making the compound more acidic than phenol itself.[3][6] This means solubility will start to increase at a lower pH compared to non-fluorinated phenols. |
| Physical Form | Solid | As a solid, the energy required to break the crystal lattice (lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. This can be a significant barrier to solubility.[9][10] |
Part 2: Initial Solvent Selection & Stock Preparation
Q3: I'm starting my first experiment. What solvent should I use to prepare a stock solution?
A3: For preparing a high-concentration stock solution, you should start with a polar aprotic organic solvent.
Top Recommendation: Dimethyl sulfoxide (DMSO) . Rationale: DMSO is a powerful and versatile solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar features.[11][12] It will effectively solvate the entire molecule, making it the standard choice for initial stock preparation in most biological and chemical labs.
Alternative Solvents:
-
Dimethylformamide (DMF): Similar properties to DMSO.
-
Ethanol or Methanol: As polar protic solvents, they can hydrogen bond with the phenol group and are good general solvents for many organic molecules.[2] They are often preferred for applications where even small amounts of DMSO might interfere with the downstream assay.
The following diagram outlines a logical workflow for selecting a primary solvent.
Caption: Initial solvent selection workflow.
Q4: What is the predicted solubility of this compound in common lab solvents?
A4: The principle of "like dissolves like" is a reliable guide.[13] The table below provides a predicted solubility profile. Always verify experimentally with a small amount of material before proceeding with large-scale dissolution.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate both the polar phenol head and the lipophilic body of the molecule.[11] |
| Polar Protic | Methanol, Ethanol | High to Medium | Strong hydrogen bonding with the phenol group promotes solubility, but the large lipophilic portion may limit the maximum concentration compared to DMSO.[2] |
| Ethers | Tetrahydrofuran (THF) | Medium | Moderate polarity and ability to accept hydrogen bonds allows for reasonable solvation. |
| Chlorinated | Dichloromethane (DCM) | Medium to Low | Primarily interacts with the lipophilic parts of the molecule. The polar phenol group will limit solubility. |
| Non-Polar Aromatic | Toluene | Low | Favorable interactions with the aromatic ring, but poor solvation of the polar phenol and trifluoroethoxy groups. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and solvate the polar functional groups.[1] |
| Aqueous Buffer | PBS, Tris (pH 7.4) | Very Low | The large, lipophilic structure (logP ~2.7) makes the molecule poorly soluble in water at neutral pH. |
Part 3: Troubleshooting Aqueous Solubility
Q5: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?
A5: This is the most common solubility issue and arises from trying to force a lipophilic compound from a comfortable organic environment (DMSO) into an uncomfortable aqueous one. The concentration at which it precipitates is its kinetic solubility under those specific conditions.[12][14]
Here is a systematic troubleshooting guide to address this problem:
Caption: Troubleshooting workflow for aqueous precipitation.
Step-by-Step Solutions:
-
Check Organic Solvent Concentration: Ensure your final assay concentration of DMSO is sufficient, typically between 0.5% and 2%. Sometimes, simply increasing the percentage of the organic co-solvent is enough to keep the compound in solution.[15] Be sure to run a vehicle control to ensure the solvent concentration itself does not affect your assay.
-
pH Adjustment: This is a powerful technique for ionizable compounds like phenols.[16][17]
-
Mechanism: By raising the pH of your buffer to be near or slightly above the compound's pKa (~8.5-9.5), you shift the equilibrium towards the deprotonated, negatively charged phenoxide form.[3][4] This ionic form is significantly more polar and thus more soluble in water.[18]
-
How-To: Prepare a series of buffers (e.g., pH 8.0, 8.5, 9.0, 9.5). Add your DMSO stock to each and observe for precipitation.
-
Caution: Ensure your cells or proteins are stable and active at the higher pH. High pH can also increase the rate of degradation for some compounds.[3]
-
-
Use of Co-solvents: If pH adjustment is not viable or insufficient, adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase solubility.[19][20]
-
Mechanism: Co-solvents work by reducing the polarity of the water, effectively making the bulk solvent more "comfortable" for the lipophilic drug molecule.[15][20]
-
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
How-To: Prepare your aqueous buffer containing a small percentage (e.g., 5%, 10%, 20%) of the co-solvent before adding your compound stock.
-
Part 4: Advanced Strategies & Protocols
Q6: I need to achieve a high concentration for an in vivo study and the basic techniques aren't working. What are my options?
A6: When simple solutions fail, you must move to more advanced formulation strategies. These methods aim to either keep the drug in a high-energy, more soluble state or encapsulate it in a carrier system.
-
Amorphous Solid Dispersions (ASD): This is a leading strategy for poorly soluble drugs.[9][21] The crystalline drug is converted into its amorphous (non-crystalline) state and dispersed within a polymer matrix. The amorphous form has a higher energy state and does not require crystal lattice energy to be overcome for dissolution, leading to significantly enhanced apparent solubility.[10]
-
Particle Size Reduction (Nanosuspensions): By reducing the particle size of the drug to the nanometer scale, you dramatically increase the surface area available for dissolution, which can increase the dissolution rate according to the Noyes-Whitney equation.[9][10][22]
-
Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a lipophilic interior. Your drug molecule can fit inside this lipophilic pocket, forming an inclusion complex.[16] This complex has a hydrophilic exterior, rendering the entire package more soluble in water.[20]
Q7: How do I perform a standard Shake-Flask experiment to determine the thermodynamic solubility?
A7: The shake-flask method is the gold standard for measuring thermodynamic solubility, which is the true equilibrium solubility of a compound.[12][23]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid this compound to a known volume of your test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vial tightly. Place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. This extended time is crucial to allow the system to reach equilibrium between the dissolved and solid states.[23]
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifuge the vial at high speed.
-
Sampling: Carefully remove an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom. It is good practice to then filter this supernatant through a low-binding 0.22 µm filter to remove any remaining microparticulates.[23]
-
Quantification:
-
Prepare a standard curve of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute your collected supernatant into the same solvent used for your standard curve.
-
Analyze the concentration of the compound in your diluted sample using a validated analytical method, typically HPLC-UV or LC-MS/MS.[23]
-
-
Calculation: Back-calculate the concentration in the original supernatant using your dilution factor. This value is the thermodynamic solubility of your compound in that specific medium and at that temperature.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]
-
Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
BMC. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
-
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]
-
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]
-
MedCrave. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
ACS Publications. (2000, March 11). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]
-
Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
Perfluorinated solvents are gaining popularity as pulmonary ventilation fluids, but they suffer from poor solvent quality in concurrent drug delivery applications. The present study examines the use of a hydrophobic solubilizing agent capable of interacting with model drug solutes by hydrogen bondin … (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Retrieved from [Link]
-
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Chemguide. (n.d.). Solubility and pH of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
AdiChemistry. (n.d.). Solubility of phenols in alkalies - acidic nature. Retrieved from [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... Retrieved from [Link]
-
Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs) | Request PDF. Retrieved from [Link]
-
ACS Publications. (2025, March 20). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates | Langmuir. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Retrieved from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
-
Harvard DASH. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(2,2,2-trifluoroethoxy)phenol (C8H7F3O2). Retrieved from [Link]
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Material Safety Data Sheet. (2025, November 10). Material Safety Data Sheet. Retrieved from [Link]
Sources
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- 5. issr.edu.kh [issr.edu.kh]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
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- 11. wjbphs.com [wjbphs.com]
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- 22. researchgate.net [researchgate.net]
- 23. raytor.com [raytor.com]
Minimizing side reactions in trifluoroethoxy phenol coupling
Technical Support Center: Troubleshooting Trifluoroethoxy Phenol Coupling
Overview Welcome to the Application Scientist Support Center. The incorporation of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety into phenolic scaffolds is a highly sought-after transformation in medicinal chemistry and drug development, known to enhance metabolic stability, modulate pKa, and increase lipophilicity[1]. However, the synthesis of aryl trifluoroethyl ethers is notoriously plagued by side reactions. This support center provides authoritative troubleshooting guides, validated protocols, and mechanistic FAQs to help researchers minimize side reactions such as C-alkylation, reagent hydrolysis, and β-fluoride elimination[2].
Part 1: Mechanistic Troubleshooting Guide
Issue 1: Incomplete Conversion & Low Yields (The Sₙ2 Retardation Effect)
-
The Causality: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group creates significant electrostatic repulsion against incoming nucleophiles, severely destabilizing the Sₙ2 transition state[3]. Consequently, standard alkylating agents like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) or mesylate (CF₃CH₂OMs) exhibit sluggish reactivity.
-
The Solution: Shift to a highly reactive electrophile such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf). The exceptional leaving group ability of the triflate lowers the activation barrier, enabling efficient coupling even at lower temperatures[4].
Issue 2: C-Alkylation vs. O-Alkylation
-
The Causality: Phenoxide ions are ambident nucleophiles. In protic solvents, or when using strongly coordinating counterions (like Li⁺ or Na⁺), the oxygen center becomes tightly ion-paired or solvated. This steric and electronic shielding redirects the electrophilic attack to the ortho- or para-carbon of the aromatic ring.
-
The Solution: Maximize the "naked" character of the phenoxide oxygen by using large, poorly coordinating counterions (e.g., Cs⁺ from Cs₂CO₃) in strictly anhydrous polar aprotic solvents (DMF or DMAc).
Issue 3: Reagent Hydrolysis
-
The Causality: While CF₃CH₂OTf is highly reactive toward phenols, it is equally susceptible to hydrolysis. Trace moisture in solvents or hygroscopic bases will rapidly convert the triflate into trifluoroethanol and triflic acid, quenching the reaction and lowering the pH.
-
The Solution: Implement a self-validating anhydrous system. Use flame-dried K₂CO₃ or Cs₂CO₃, anhydrous solvents, and monitor the reaction pH. A sudden drop in pH indicates reagent hydrolysis.
Issue 4: β-Fluoride Elimination (In Pd-Catalyzed Cross-Coupling)
-
The Causality: When synthesizing aryl trifluoroethyl ethers via palladium-catalyzed cross-coupling of aryl halides with trifluoroethanol, the intermediate Pd(II)-alkoxide complex is prone to β-fluoride elimination. This competing pathway forms difluoroenol ethers and leads to catalyst deactivation[1].
-
The Solution: Employ sterically demanding, electron-rich phosphine ligands (e.g., BrettPhos). These ligands accelerate the desired reductive elimination step, allowing it to outcompete the slower β-fluoride elimination pathway.
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the impact of reaction parameters on the yield and selectivity of phenol O-trifluoroethylation.
| Electrophile | Base | Solvent | Temp (°C) | Conversion (%) | O-Alkylation : C-Alkylation | Primary Side Reaction |
| CF₃CH₂I | K₂CO₃ | Acetone | 60 | < 20% | 95 : 5 | Unreacted starting material |
| CF₃CH₂OMs | NaH | THF | 80 | 45% | 80 : 20 | C-Alkylation |
| CF₃CH₂OTf | K₂CO₃ | DMF (Wet) | 25 | 30% | 99 : 1 | Reagent Hydrolysis |
| CF₃CH₂OTf | Cs₂CO₃ | DMF (Dry) | 25-40 | > 95% | > 99 : 1 | None (Optimized) |
Part 3: Visualizing Reaction Pathways
Figure 1: Competing pathways in the nucleophilic trifluoroethylation of phenols.
Figure 2: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the β-fluoride elimination trap.
Part 4: Self-Validating Experimental Protocol
Optimized O-Trifluoroethylation using CF₃CH₂OTf This protocol incorporates self-validating checkpoints to ensure reagent integrity and maximize O-selectivity[4].
Materials:
-
Phenol substrate (1.0 equiv, 1.0 mmol)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) (1.2 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃), flame-dried (2.0 equiv)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Preparation & Drying: Add the phenol and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar. Purge the flask with dry argon for 10 minutes. Causality: Removing atmospheric moisture prevents the hydrolysis of the highly sensitive triflate reagent.
-
Solvent Addition: Inject anhydrous DMF (5.0 mL) via syringe. Stir the suspension at room temperature for 15 minutes. Validation Check: The solution should change color (often yellow/orange) indicating the successful deprotonation and formation of the phenoxide ion.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add CF₃CH₂OTf via a gas-tight syringe over 5 minutes. Causality: Low-temperature addition controls the exothermic Sₙ2 reaction and minimizes ambient hydrolysis.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (or heat to 40 °C for sterically hindered phenols). Stir for 4–12 hours.
-
In-Process Monitoring (Self-Validation): Perform TLC analysis (Hexanes/EtOAc).
-
Troubleshooting Check: If the phenol is unconsumed but the electrophile is absent (check via GC-MS or ¹⁹F NMR), hydrolysis has occurred. Re-dose with 0.5 equiv of CF₃CH₂OTf.
-
-
Workup: Quench the reaction by adding cold water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Part 5: Frequently Asked Questions (FAQs)
Q: I am using CF₃CH₂I and my reaction is stalling at 15% conversion. Should I increase the temperature to 120 °C? A: No. Increasing the temperature with CF₃CH₂I often leads to reagent volatilization (boiling point ~55 °C) rather than product formation. The stalling is due to the high activation energy of the Sₙ2 transition state caused by the -CF₃ group[3]. Switch to CF₃CH₂OTf or utilize a transition-metal catalyzed cross-coupling approach[2].
Q: My ¹⁹F NMR shows a new peak, but my ¹H NMR shows alkylation on the aromatic ring instead of the hydroxyl group. How do I fix this? A: You are observing C-alkylation. This occurs when the phenoxide oxygen is blocked by tight ion-pairing (common with NaH or LiOtBu) or hydrogen bonding (if the solvent is wet). Switch your base to Cs₂CO₃ to utilize the larger, softer Cesium cation, which leaves the oxygen more exposed for O-alkylation.
Q: Can I use triethylamine (TEA) or DIPEA instead of inorganic carbonates? A: It is highly discouraged. Aliphatic amines can act as nucleophiles themselves, reacting with CF₃CH₂OTf to form trifluoroethylated ammonium salts (N-alkylation)[3], consuming your reagent and complicating purification. Stick to heterogeneous inorganic bases like K₂CO₃ or Cs₂CO₃.
Q: In my Pd-catalyzed coupling of aryl chlorides with trifluoroethanol, I see a lot of defluorinated byproducts. Why? A: Your catalytic cycle is falling into the β-fluoride elimination trap. The intermediate Pd-alkoxide complex is decomposing before reductive elimination can occur. You must use a bulkier, more electron-rich ligand (such as BrettPhos or RockPhos) to accelerate the reductive elimination step[1].
References
-
ResearchGate. "Synthesis of Aryl‐ and Heteroaryl‐Trifluoroethyl Ethers: Aims, Challenges and New Methodologies." Available at: [Link]
Sources
Technical Support Center: Temperature Optimization for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Compound Identifier: 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol CAS Number: 1697951-03-3 Molecular Formula: C₉H₉F₃O₂ Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
This guide addresses the thermodynamic stability and kinetic degradation risks associated with This compound .[1] Unlike simple cresols, the presence of the trifluoroethoxy group at the meta position (relative to the methyl) introduces specific electron-withdrawing effects that alter the phenol's acidity and oxidation potential.[1]
Critical Directive: This compound requires Cold Chain (2–8°C) management. Deviations into ambient temperatures (>25°C) accelerate autoxidation, leading to quinone formation (discoloration) and potential dimerization.[1]
Module 1: Storage & Transport (The Cold Chain)
Q1: The shipment arrived with melted ice packs. Is the compound compromised? A: Not necessarily, but immediate verification is required.[1] While the compound is synthesized at elevated temperatures (often ~60–70°C), storage stability differs from thermal stability.[1] Short-term excursions (up to 48 hours) at ambient temperature are usually acceptable if the vial remained sealed under inert gas.[1]
-
Mechanism: The primary risk during transport is not thermal decomposition (bond breaking) but autoxidation .[1] Heat acts as a catalyst for the formation of phenoxy radicals.[1]
-
Action Plan:
Q2: Why is "Store under Nitrogen" mandatory for this specific phenol? A: The trifluoroethoxy group is electron-withdrawing, but the methyl group is electron-donating.[1] This "push-pull" electronic effect on the benzene ring can stabilize intermediate radicals, making the compound susceptible to radical-chain oxidation by atmospheric oxygen.[1]
-
Protocol: Always purge the headspace with Argon or Nitrogen after every use.[1]
-
Self-Validating Step: If the compound turns from white to yellow/brown over a week, your inert gas seal was insufficient.[1]
Q3: Can I store this at -20°C for better longevity? A: Yes, -20°C is superior for long-term storage (>6 months).[1] However, you must manage the Thaw-Cycle carefully.[1] Repeated phase changes (freezing/thawing) can cause moisture condensation inside the vial if opened while cold.[1]
-
Rule: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent hygroscopic hydrolysis or hydrate formation.
Module 2: Experimental Handling (Benchtop)
Q4: I need to dissolve the compound for a reaction. What is the temperature limit for dissolution? A: Do not exceed 40°C during dissolution if possible. While the ether linkage is robust, the phenolic proton is acidic.[1] Heating in the presence of trace moisture or basic impurities can trigger side reactions.[1]
-
Recommended Solvents: DMSO, Methanol, Dichloromethane.[1]
-
Avoid: Heating in Acetone (can form ketals/aldols with active phenols over time) or strong bases without immediate reaction.[1]
Q5: The compound precipitated after I cooled my reaction mixture. How do I recover it? A: This suggests the compound has a steep solubility curve.[1]
-
Troubleshooting: Re-dissolve by warming gently to 35°C. If precipitation persists, check for dimer formation (a common degradation product).[1] Dimers often have significantly lower solubility than the monomer.[1] Run TLC: A dimer will appear as a new spot with a lower Rf value (more non-polar) or streak near the baseline depending on the solvent system.[1]
Module 3: Reaction Optimization (Thermal Limits)
Q6: What is the upper thermal limit for reactions involving this compound? A: The "Safe Operation Window" is 0°C to 80°C .[1]
-
< 0°C: Reaction kinetics may be too slow due to the electron-withdrawing trifluoroethoxy group deactivating the ring slightly compared to regular cresol.[1]
-
> 100°C: Risk of ether cleavage.[1] Although the trifluoroethyl ether is stable, extreme heat (especially in acidic media) can cleave the ether bond, releasing trifluoroethanol and leaving a resorcinol derivative.[1]
Q7: I observe a color change to deep red during my base-catalyzed alkylation at 60°C. Is this normal? A: A transient color change (yellow/orange) is normal due to the formation of the phenolate anion .[1]
-
Explanation: The phenolate anion is a chromophore.[1]
-
Warning: A deep red or black color that persists after workup (acidification) indicates Quinone formation .[1] This implies you have oxygen leaks in your system at 60°C.[1]
-
Fix: Degas all solvents and run the reaction under strict inert atmosphere.
Visual Troubleshooting Aids
Figure 1: Storage & Handling Decision Matrix
Use this logic flow to determine the correct storage protocol based on your usage frequency.
Caption: Decision matrix for incoming quality control and long-term storage selection.
Figure 2: Thermal Degradation Pathway
Understanding the failure mode: Why heat + oxygen is destructive.[1]
Caption: Mechanistic pathway of degradation triggered by thermal stress and atmospheric oxygen.[1]
Summary Table: Operational Temperature Ranges
| Operational Phase | Recommended Range | Critical Limit | Notes |
| Long-Term Storage | -20°C ± 5°C | > 10°C | Desiccate before opening.[1] |
| Active Storage | 2°C – 8°C | > 25°C | Keep under Inert Gas (N₂/Ar).[1] |
| Dissolution | 20°C – 35°C | > 45°C | Avoid sonicating for >5 mins (heat gen).[1] |
| Reaction (Synthesis) | 0°C – 80°C | > 100°C | Ether cleavage risk at high temp + acid.[1] |
| Drying (Vacuum) | 25°C – 40°C | > 50°C | Sublimation risk under high vacuum.[1] |
References
-
European Patent Office. (2020).[1] Method for Preparing m-Trifluoromethylphenol (EP 4029849 A1).[1] Retrieved March 6, 2026, from [Link][1]
(Note: While specific literature on the exact CAS 1697951-03-3 is limited, protocols are derived from authoritative data on structurally homologous trifluoroethoxy-phenols and standard phenol handling guidelines.)[1]
Sources
Technical Support Center: Purification of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Welcome to the technical support guide for the purification of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals who require high-purity samples of this compound for their work. This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting solutions to common challenges encountered during the purification process.
Section 1: Understanding Your Sample and Choosing a Strategy
The first step in any purification workflow is to assess the current purity of your sample and identify the nature of the impurities. This knowledge will guide the selection of the most effective purification strategy.
Frequently Asked Questions (FAQs): Purity Assessment & Strategy Selection
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities present will largely depend on the synthetic route used. A common method for synthesizing this compound is a variation of the Williamson ether synthesis, reacting 3-methyl-5-hydroxyphenol (orcinol monomethyl ether is not the correct starting material, a common misconception) with a 2,2,2-trifluoroethyl halide or tosylate.[1]
Potential impurities include:
-
Unreacted Starting Materials: 3-Methyl-5-hydroxyphenol and the trifluoroethylating agent.
-
Side-Products: Over-alkylation products or byproducts from competing elimination reactions, which can occur if the reaction conditions are not optimized.
-
Solvent and Reagent Residues: Residual solvents (e.g., DMF, acetonitrile) and bases (e.g., potassium carbonate) used in the synthesis.
-
Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.
Q2: How can I assess the purity of my sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a primary tool for quantifying the purity of phenolic compounds.[2] A reversed-phase C18 column is typically effective, using a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile organic impurities.[4][5] It provides both separation (GC) and identification (MS), making it a powerful tool for figuring out what your contaminants are.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a wealth of structural information and help identify impurities, especially if they are present in significant quantities. Comparing the integrals of impurity peaks to your product peaks can give a rough estimate of purity. It's also useful for identifying common solvent residues.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to get a snapshot of the complexity of your mixture and to guide the development of a column chromatography method.
Q3: I see an unexpected peak in my HPLC/GC analysis. What could it be?
A3: An unexpected peak could be one of the impurities listed in Q1. To identify it, consider the following:
-
Retention Time/Index: Compare the retention time to that of known starting materials or common solvents.
-
Mass Spectrometry (if using GC-MS or LC-MS): The mass spectrum is a molecular fingerprint that can be used to identify the compound, often by searching against a spectral library.[5][9]
-
Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), add a small amount of that pure compound to your sample and re-run the analysis. If the peak of interest increases in size, you've confirmed its identity.
Q4: When should I choose recrystallization versus column chromatography?
A4: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal when your sample is already relatively pure (>90%) and the impurities have different solubility profiles from your product.[10] It is a cost-effective and scalable method for removing small amounts of impurities.
-
Column Chromatography is more powerful for separating complex mixtures or when impurities have similar properties to the desired compound.[11] It is the method of choice for samples with significant levels of impurities or for achieving very high purity (>99.5%).
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for purification strategy.
Section 2: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Recrystallization
Recrystallization purifies compounds based on differences in solubility.[12] The ideal solvent will dissolve the compound poorly at room temperature but readily at its boiling point.[13]
Step 1: Solvent Selection
-
Place a small amount (10-20 mg) of your crude solid in a test tube.
-
Add a few drops of a test solvent. If the solid dissolves immediately, the solvent is unsuitable.[13]
-
If it doesn't dissolve, gently heat the mixture. If the solid dissolves in the hot solvent, it's a good candidate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.[14]
| Solvent System Candidate | Polarity | Boiling Point (°C) | Rationale & Comments |
| Heptane/Ethyl Acetate | Low/Medium | Variable | A good starting point. Dissolve in a minimum of hot ethyl acetate, then add hot heptane until the solution becomes slightly cloudy. |
| Toluene | Low | 111 | Phenols often have good solubility in hot aromatic solvents. |
| Water | High | 100 | May be useful if impurities are very non-polar, but the trifluoroethoxy group reduces water solubility. |
Step 2: The Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil.[13] Continue adding hot solvent until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.[15]
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[16]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14]
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This technique uses a stationary phase (like silica gel) and a mobile phase (solvent) to separate compounds based on their polarity.[18]
Step 1: Choosing the Mobile Phase (Eluent)
-
Use TLC to find a suitable solvent system. Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).
-
The ideal system will give your desired compound a retention factor (Rƒ) of approximately 0.3-0.4.
Step 2: Column Packing and Running
-
Select an appropriately sized silica gel column based on your sample amount. A general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Pack the column with silica gel, either as a slurry in the initial mobile phase or dry-packed.
-
Equilibrate the column by passing several column volumes of the initial, low-polarity mobile phase through it.[11]
-
Prepare your sample for loading. Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). For better results, use a "dry load" method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and apply the resulting free-flowing powder to the top of the column.[11]
-
Begin the elution, starting with a low-polarity mobile phase and gradually increasing the polarity (gradient elution).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction (for crude cleanup)
Liquid-liquid extraction (LLE) can be used as a preliminary cleanup step to remove highly acidic or basic impurities.[19] Since the target compound is a phenol (weakly acidic), this can be exploited.
-
Dissolve the crude sample in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. This will extract stronger acidic impurities, while the weaker phenolic acid should largely remain in the organic layer.
-
To remove basic impurities, wash the organic layer with a dilute acid solution (e.g., 1M HCl).
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Section 3: Troubleshooting Guide
Even with the best protocols, issues can arise. This section addresses common problems in a Q&A format.
Recrystallization Troubleshooting
Q: My compound "oiled out" instead of forming crystals. What do I do? A: "Oiling out" happens when the solid comes out of solution above its melting point.[20]
-
Cause: The solution may be cooling too quickly, or the boiling point of the solvent is higher than the melting point of your compound. High impurity levels can also suppress the melting point.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to keep the compound soluble at a slightly lower temperature.[20] Allow it to cool much more slowly. If this fails, a different solvent or chromatography may be necessary.[21]
Q: No crystals are forming, even after cooling in an ice bath. Why? A: This is usually due to one of two reasons:
-
Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[14][21]
-
Solution 1: Reduce the solvent volume by gently heating the solution to boil off some of the solvent, then attempt to cool again.
-
Cause 2: The solution is supersaturated. The crystals need a nucleation site to begin growing.
-
Solution 2: Try scratching the inside of the flask just below the solvent line with a glass rod.[20] If you have a small crystal of the pure compound, add it as a "seed crystal".[14]
Q: My yield is very low after recrystallization. What went wrong? A: Several factors can lead to poor recovery:
-
Cause: Using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that wasn't ice-cold.[22]
-
Solution: Ensure you use the minimum amount of hot solvent to dissolve your solid. Always wash the final crystals with a minimal amount of ice-cold solvent. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate.
Column Chromatography Troubleshooting
Q: My compound is streaking on the TLC plate and the column. What's the cause? A: Streaking is often caused by overloading the sample or by the compound being too acidic or basic for the silica gel.
-
Cause: Applying too much sample to the TLC plate or column. The acidic nature of silica gel can also cause streaking with certain compounds.
-
Solution: Use a more dilute sample for TLC analysis. For column chromatography, ensure your sample is properly dry-loaded. If the compound is acidic, you can try adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase. For basic compounds, adding triethylamine (0.5-1%) can help.
Q: The separation between my product and an impurity is very poor. A: This means the mobile phase is not optimal for resolving the two compounds.
-
Cause: The polarity of the eluent may be too high, causing all compounds to move too quickly, or too low, causing poor movement.
-
Solution: Adjust the solvent system. If the Rƒ values are too high, decrease the polarity of the mobile phase (e.g., go from 30% to 20% ethyl acetate in hexanes). If the Rƒ values are too low, increase the polarity. For very difficult separations, consider using a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase like alumina or reversed-phase C18 silica.[23][24]
Impurity Relationship and Removal Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. praxilabs.com [praxilabs.com]
- 13. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 14. researchgate.net [researchgate.net]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. scribd.com [scribd.com]
- 18. Chromatography [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. biotage.com [biotage.com]
- 24. labex.hu [labex.hu]
Technical Support Center: Crystallization Engineering for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Executive Summary & Compound Profile
3-Methyl-5-(2,2,2-trifluoroethoxy)phenol is a critical intermediate in the synthesis of the alpha-1A adrenergic receptor antagonist Silodosin . Its crystallization is notoriously difficult due to the competing physicochemical properties of the molecule: the hydrophilic phenolic hydroxyl group versus the lipophilic, fluorinated ether tail.
This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," particularly because the compound has a relatively low melting point (52–54°C ). Successful isolation requires strict control over the Metastable Zone Width (MSZW) to favor nucleation over phase separation.
| Property | Value | Critical Implication |
| Melting Point | 52–54°C | Crystallization temperature must be significantly below this to avoid oiling out. |
| Solubility Profile | High in Toluene, EtOAc; Low in Heptane, Water. | Anti-solvent crystallization (Toluene/Heptane) is the preferred route. |
| Key Impurity | Regioisomers, Bis-alkylated byproducts. | Impurities depress the MP further, exacerbating oiling out.[1][2] |
Troubleshooting Module: The "Oiling Out" Phenomenon
User Issue: "The solution turns cloudy and forms a bottom oily layer instead of white crystals upon cooling."
Root Cause Analysis
This is a classic manifestation of Metastable Liquid-Liquid Phase Separation (LLPS) . Because the melting point (53°C) is low, if the supersaturation is generated too quickly at temperatures near the melting point, the system enters a region where the "oiled" liquid phase is thermodynamically more stable than the solid crystal phase.
Diagnostic & Remediation Guide
Q1: At what temperature are you observing the oil droplets?
-
> 45°C: You are operating too close to the melting limit. The oil is likely the molten product.
-
Fix: You must cool the solution to < 35°C before triggering nucleation.
-
-
< 30°C: This is true supersaturation failure. The solvent system is likely too repulsive (too much anti-solvent).
-
Fix: Increase the ratio of the "good" solvent (e.g., Toluene) to hold the oil in solution, then seed.
-
Q2: Are you using seeds?
-
No: Spontaneous nucleation is difficult for fluorinated phenols due to high surface tension.
-
Fix:Mandatory Seeding. Add 0.5–1.0 wt% of pure seed crystals at a temperature inside the metastable zone (approx. 35–38°C).
-
Q3: What is your solvent system?
-
Water/Alcohol: Water is a harsh anti-solvent for the trifluoroethoxy group, causing immediate oiling.
-
Fix: Switch to a Toluene/Heptane (or Toluene/n-Hexane) system. Toluene solubilizes the aromatic core, while Heptane acts as a gentle anti-solvent.
-
Workflow: Recovering an Oiled Batch
-
Re-heat: Heat the mixture until the oil re-dissolves (do not exceed 60°C).
-
Adjust Solvent: Add 10-15% volume of the solubilizing solvent (Toluene).
-
Slow Cool: Cool at a rate of 0.2°C/min .
-
Seed: At 35°C, add seeds. Agitate gently.
-
Age: Hold at 35°C for 2 hours to allow crystal growth (Ostwald Ripening).
-
Final Cool: Ramp down to 0–5°C.
Visualization: Oiling Out Decision Matrix
The following logic flow helps operators determine the correct intervention when phase separation occurs.
Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.
Standard Operating Procedure (SOP): Purification Protocol
Objective: Isolate high-purity (>99%) this compound from the crude alkylation reaction mixture.
Mechanism: This protocol utilizes the high solubility of the product in Toluene to extract it from inorganic salts, followed by a displacement crystallization using n-Heptane (or n-Hexane) to reject regioisomers.
Step-by-Step Protocol
-
Extraction:
-
Dissolve the crude reaction mass in Toluene (approx. 5-8 volumes relative to mass).
-
Wash with water to remove inorganic salts (NaBr/KBr) and residual base.
-
Critical Check: Ensure the aqueous phase pH is neutral. Residual base can cause phenol oxidation (browning).
-
-
Concentration (Azeotropic Drying):
-
Distill the toluene layer under reduced pressure.
-
Stop Condition: Concentrate to approximately 1/3 of the original volume . Do not distill to dryness (risk of thermal degradation or oiling).
-
-
Crystallization Setup:
-
Adjust the temperature of the concentrated toluene solution to 40–45°C .
-
Note: The solution should be clear. If oily droplets are visible, add a small amount of toluene until clear.
-
-
Anti-Solvent Addition:
-
Slowly add n-Heptane (or n-Hexane) dropwise.
-
Ratio: Target a final solvent ratio of Toluene:Heptane ≈ 1:3 to 1:4.
-
Add the first 10% of Heptane, then add Seed Crystals .
-
Wait for a stable suspension to form (cloudiness that persists).
-
-
Cooling Ramp:
-
Once seeded and stable, add the remaining Heptane over 1 hour.
-
Cool the slurry to 0–5°C over 2 hours.
-
-
Isolation:
-
Filter the white solid.
-
Wash the cake with cold n-Heptane.
-
Dry under vacuum at 35°C (Do not exceed 40°C to prevent melting).
-
Visualization: Purification Workflow
Caption: Process flow for the purification of Silodosin intermediate via Toluene/Heptane displacement.
FAQ: Advanced Technical Queries
Q: My product is pink/reddish after crystallization. Is this acceptable?
-
A: No. The pure compound is a white solid. Pink coloration indicates oxidation of the phenol ring, likely due to residual alkalinity or air exposure during the hot toluene stage.
-
Solution: Add a trace antioxidant (e.g., Sodium Bisulfite wash during extraction) and ensure the crystallization is performed under a Nitrogen blanket.
Q: Can I use Ethanol or Methanol instead of Toluene?
-
A: It is risky. While the phenol dissolves well in alcohols, the addition of water (as anti-solvent) almost guarantees oiling out due to the hydrophobicity of the trifluoroethoxy group. Alcohols also have high solubility for the impurities, which may improve purity but drastically reduce yield.
Q: What is the target yield for this step?
-
A: A typical optimized process yields 80–88% . If you are getting <70%, you are likely losing product in the mother liquor due to excess Toluene.
References
-
Patent: Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. CN100534973C.[3] (Describes the Toluene/n-Hexane crystallization route).
-
Patent: Process for preparing an intermediate for silodosin. WO2011124704A1. (Details the synthesis and handling of Silodosin intermediates).
-
Literature: Myerson, A. S.[4][5][6] Handbook of Industrial Crystallization. 3rd Edition. Cambridge University Press, 2019. (General reference for Oiling Out/LLPS mechanisms).
- Literature: Mullin, J. W. Crystallization. 4th Edition. Butterworth-Heinemann, 2001. (Standard text for Metastable Zone Width control).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
Addressing steric hindrance in 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol reactions
Technical Support Center: 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol Reactivity Guide
Welcome to the Advanced Synthesis Support Module
Subject: Overcoming Steric & Electronic Barriers in this compound Derivatives. Ticket ID: #TFE-PH-305 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The "Crowded Pocket" Paradox
You are likely encountering difficulties because this compound presents a deceptive steric profile. While the substituents are meta to each other (positions 1, 3, and 5), they create a "picket fence" environment that severely hampers reactivity at the reactive ortho and para positions (2, 4, and 6).
-
The 2,2,2-Trifluoroethoxy (TFE) Group: This is not just an alkoxy group; the
moiety adds significant bulk (approximate van der Waals volume similar to an isopropyl group) and strong electron-withdrawing inductive effects ( ), reducing the nucleophilicity of the phenolic oxygen and the ring carbons. -
The Consequence: Standard protocols for phenol functionalization often fail or yield regiochemical mixtures due to the clash between the directing power of the hydroxyl group and the steric/electronic wall erected by the TFE and methyl groups.
Troubleshooting Module 1: O-Alkylation & Protection Failures
User Query: "I am trying to alkylate the phenolic oxygen with a secondary bromide or a bulky protecting group (e.g., TBDPS), but conversion stalls at 40-50%."
Root Cause Analysis
The phenolic oxygen is nucleophilic, but the inductive withdrawal from the meta-TFE group lowers its
Protocol: The "Cesium Effect" & Solvation Boost
To overcome this, you must maximize the "naked" character of the phenoxide anion.
Step-by-Step Optimization:
-
Switch Base to Cesium Carbonate (
): Unlike , the large cesium cation has a weaker coordination to the phenoxide oxygen (soft-hard mismatch), leaving the anion more available for reaction. -
Solvent Selection: Move from THF or Acetone to DMF or NMP . These polar aprotic solvents effectively solvate the cation but leave the phenoxide anion "naked" and highly reactive.
-
Temperature: Elevate to 60–80°C. The steric barrier is an activation energy term; heat is the only way to surmount it.
Quantitative Comparison:
| Reaction Condition | Base | Solvent | Yield (24h) | Notes |
| Standard | Acetone | 35% | Sluggish, incomplete. | |
| Optimized | DMF | 92% | "Cesium Effect" active. | |
| Alternative | THF | 65% | Faster, but risk of O- vs C-alkylation. |
Technical Insight: The TFE group's bulk prevents the formation of tight ion pairs in polar solvents, which paradoxically helps if you use the right cation (
), but hurts if you use small cations (, ) that get trapped in the lattice or tight solvation shells.
Troubleshooting Module 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
User Query: "I am attempting to brominate or nitrate the ring. I expect para-substitution (C4), but I'm getting a complex mixture or mostly C2 substitution."
Root Cause Analysis
In 3,5-disubstituted phenols, the reactive sites are C2, C4, and C6.
-
C2 (Ortho to OH, Ortho to Me): Sterically hindered by Methyl.
-
C6 (Ortho to OH, Ortho to TFE): Severely hindered by the bulky TFE group.
-
C4 (Para to OH, flanked by Me and TFE): Severely hindered by both substituents.
The Reality: C2 is often the kinetic sweet spot because Methyl is smaller than TFE. C4 is thermodynamically stable but kinetically inaccessible for large electrophiles.
Protocol: Steric Steering
To control regioselectivity, you must manipulate the size of the electrophile and the temperature.
Workflow for C2-Selective Halogenation:
-
Reagent: Use N-Bromosuccinimide (NBS) instead of
. NBS provides a slower, controlled release of the electrophilic bromine species. -
Solvent: Acetonitrile (
) at . -
Mechanism: The hydroxyl group directs ortho/para.[1][2] The TFE group blocks C6 and C4. The reaction funnels to C2.
Workflow for C4-Substitution (Difficult):
-
Note: Direct EAS at C4 is often impossible with bulky electrophiles.
-
Workaround: Block C2 and C6 first (e.g., reversible sulfonation) or use a "blocked" precursor where C2 is occupied by a removable group.
Troubleshooting Module 3: Cross-Coupling (The "Orthogonal" Challenge)
User Query: "I converted the phenol to a Triflate (OTf) and tried a Suzuki coupling. The oxidative addition seems to fail."
Root Cause Analysis
When the OH is converted to OTf, the resulting 3-Methyl-5-TFE-phenyl triflate is electron-deficient. While this usually aids oxidative addition, the steric bulk of the TFE group at C5 (meta to OTf) can interfere with the bulky phosphine ligands required for Pd catalysis, especially if the ligand "sweeps" over the meta positions.
Protocol: Ligand Engineering
Use smaller, electron-rich ligands or precatalysts designed for hindered substrates.
Recommended System:
-
Catalyst: Pd(OAc)2 + SPhos (or XPhos ).
-
Why? Buchwald biaryl ligands (like SPhos) are designed to reach around steric bulk. SPhos specifically handles ortho-substitution well, and by extension, the "meta-picket-fence" of your substrate.
-
-
Base:
(anhydrous). -
Solvent: Toluene/Water (10:1) biphasic system to solubilize inorganic bases while keeping the catalyst active in the organic phase.
Visualizing the Steric Landscape
The following diagram illustrates the "Blocked" vs. "Accessible" zones on the molecule, guiding your synthetic planning.
Caption: Steric accessibility map showing the "pincer" effect of Methyl and TFE groups on the reactive C4 and C6 positions, leaving C2 as the primary kinetic gateway.
References & Authoritative Grounding
-
Steric Effects in Electrophilic Aromatic Substitution
-
Source: Chemistry LibreTexts. Explains the fundamental "buttressing effect" and how bulky substituents (like TFE) shift the ortho/para ratio by physically blocking attack trajectories.
-
URL:
-
-
Reactivity of the 2,2,2-Trifluoroethoxy Group
-
Steric Bulk and Nucleophilic Substitution (SN2)
-
Source: Oregon State University. Provides data on how adjacent steric bulk (like the meta-TFE group) impacts the transition state energy for reactions at the phenolic oxygen.
-
URL:
-
-
Applications of Sodium 2,2,2-Trifluoroethanolate
-
Source: BenchChem Protocols.[4] While focusing on the reagent itself, this guide highlights the specific solubility and aggregation issues common to TFE-containing compounds, relevant to solvent choice (DMF vs THF).
-
URL:
-
-
Protonation Behavior of TFE-Substituted Systems
-
Source: ACS Omega (2018). Discusses the "super-sensitive" protonation behavior and solubility profiles of TFE-substituted aromatics, supporting the need for polar aprotic solvents to disrupt aggregation.
-
URL:
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the H-NMR Spectrum Interpretation of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment. It delves into the rationale behind chemical shifts and coupling constants by drawing comparisons with structurally analogous compounds. The methodologies presented herein are crafted to be self-validating, ensuring a high degree of confidence in structural elucidation.
The Predicted ¹H-NMR Spectrum: A First Principles Approach
The structure of this compound presents a unique arrangement of substituents on a benzene ring, each exerting distinct electronic effects that are directly observable in the ¹H-NMR spectrum. A detailed prediction of the spectrum is the first step in a rigorous interpretation.
Predicted Spectral Features
The ¹H-NMR spectrum is anticipated to display five distinct signals:
-
Aromatic Protons (H-2, H-4, H-6): Due to the substitution pattern, the three aromatic protons are in non-equivalent chemical environments. We expect three distinct signals in the aromatic region of the spectrum (typically 6.0-8.0 ppm).
-
Methylene Protons (-OCH₂CF₃): The protons of the methylene group adjacent to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the aliphatic region.
-
Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.[1]
A summary of the predicted ¹H-NMR data is presented below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -OH | 4.0 - 7.0 (variable) | broad singlet | - | 1H |
| Aromatic H-2/H-6 | ~6.5 - 6.8 | multiplet | J (meta) ≈ 2-3 Hz | 2H |
| Aromatic H-4 | ~6.4 - 6.6 | multiplet | J (meta) ≈ 2-3 Hz | 1H |
| -OCH₂CF₃ | ~4.3 | quartet | ³JHF ≈ 8-9 Hz | 2H |
| -CH₃ | ~2.3 | singlet | - | 3H |
Comparative Spectral Analysis: Building Confidence Through Analogy
To substantiate our predictions, a comparative analysis with structurally related and simpler molecules is invaluable. We will consider m-cresol and 3,5-dimethylphenol as our primary reference compounds.
Comparison with m-Cresol
m-Cresol provides a foundational understanding of the chemical shifts for a 1,3-disubstituted phenol with an electron-donating methyl group and a hydroxyl group. The ¹H-NMR spectrum of m-cresol shows the methyl protons at approximately 2.2-2.3 ppm and the aromatic protons in the range of 6.6-7.2 ppm.[2][3][4] The introduction of the strongly electron-withdrawing 2,2,2-trifluoroethoxy group in place of a hydrogen atom at the 5-position is expected to deshield the aromatic protons, shifting them downfield.
Comparison with 3,5-Dimethylphenol
3,5-Dimethylphenol offers a direct comparison of the electronic influence of a methyl group versus a 2,2,2-trifluoroethoxy group at the 5-position. In 3,5-dimethylphenol, the two methyl groups are equivalent, and the aromatic protons give rise to two signals.[5][6][7] Replacing one of these electron-donating methyl groups with the electron-withdrawing trifluoroethoxy group in our target molecule will cause a significant downfield shift of the aromatic protons and the remaining methyl group.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| m-Cresol | 6.6 - 7.2 | ~2.2 - 2.3 |
| 3,5-Dimethylphenol | ~6.5 - 6.6 | ~2.2 |
| This compound (Predicted) | ~6.4 - 6.8 | ~2.3 |
The Decisive Influence of the 2,2,2-Trifluoroethoxy Group
The -OCH₂CF₃ moiety is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two key consequences in the ¹H-NMR spectrum:
-
Deshielding of the Methylene Protons: The protons of the -OCH₂- group are directly attached to an oxygen atom and are in close proximity to the CF₃ group. This results in a significant downfield chemical shift, predicted to be around 4.3 ppm.
-
Coupling to Fluorine: The three equivalent fluorine atoms will couple with the two methylene protons, resulting in a clean quartet for the -OCH₂- signal, with a typical ³JHF coupling constant of 8-9 Hz.
Experimental Protocols for Unambiguous Spectral Acquisition
To obtain high-quality, interpretable data, a rigorous and well-documented experimental approach is paramount.
Standard ¹H-NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Spectrometer Setup: Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
The D₂O Shake: Confirming the Hydroxyl Proton
The chemical shift of the hydroxyl proton can be variable and the peak is often broad.[1][9] To definitively identify this signal, a D₂O shake experiment is employed.[8][9]
-
Initial Spectrum: Acquire a standard ¹H-NMR spectrum as described above.
-
D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Gently shake the tube to facilitate the exchange of the acidic -OH proton with deuterium.
-
Re-acquisition: Acquire a second ¹H-NMR spectrum using the same parameters.
-
Analysis: The signal corresponding to the -OH proton will either disappear or significantly decrease in intensity in the second spectrum, confirming its assignment.
A Logical Workflow for Spectral Interpretation
A systematic approach is crucial for accurate and efficient spectral interpretation. The following workflow outlines the key decision points and analytical steps.
Caption: A stepwise workflow for the interpretation of the ¹H-NMR spectrum.
Conclusion
The ¹H-NMR spectrum of this compound is predicted to be highly characteristic, with five distinct and readily assignable signals. The key identifiers are the quartet for the -OCH₂CF₃ protons around 4.3 ppm, the singlet for the -CH₃ group at approximately 2.3 ppm, and the three distinct signals for the aromatic protons. A comparative analysis with m-cresol and 3,5-dimethylphenol, coupled with a D₂O shake experiment, provides a robust and self-validating method for the unambiguous confirmation of its chemical structure. This guide furnishes the necessary framework for a confident and scientifically rigorous interpretation of the ¹H-NMR data for this compound.
References
-
ResearchGate. (n.d.). Partial ¹H NMR spectra (7.4 to 6.4 ppm) of an m-cresol standard...[Link]
-
PubChem. (n.d.). 3,5-Dimethylphenol. [Link]
-
Oxford Academic. (2006, March 27). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. [Link]
-
SpectraBase. (n.d.). M-cresol. [Link]
-
ResearchGate. (n.d.). ¹H NMR Downfield Chemical Shifts for Substituted Phenolates...[Link]
-
PubMed. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Doc Brown's Advanced Organic Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol C6H6O C6H5OH...[Link]
-
NIST WebBook. (n.d.). Phenol, 3,5-dimethyl-. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. [Link]
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. m-Cresol (108-39-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylphenol(108-68-9) 1H NMR [m.chemicalbook.com]
- 7. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
C-13 NMR chemical shifts for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Comparative Guide: Determination and Prediction of C NMR Chemical Shifts for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Executive Summary
In modern drug development and materials science, the incorporation of fluorinated ethers—such as the 2,2,2-trifluoroethoxy group—is a proven strategy to enhance metabolic stability and lipophilicity. Accurately characterizing these complex scaffolds is critical. This guide provides an objective comparison of methodologies used to determine the
Structural Analysis & The Physics of Substituent Effects
This compound features a 1,3,5-trisubstituted benzene ring. The electronic environment of each carbon is dictated by the competing inductive (-I) and resonance (+M) effects of the hydroxyl (-OH), methyl (-CH
The Unique Role of the -OCH
Furthermore, the
Methodology Comparison: Predictive vs. Experimental
To establish the
Method A: Empirical Additivity Models
Empirical prediction relies on established substituent increment rules (e.g., Pretsch/Clerc rules). The chemical shift of each aromatic carbon is calculated by adding the respective ipso, ortho, meta, and para shift increments of the three substituents to the base shift of benzene (128.5 ppm).
-
Pros: Highly transparent; allows chemists to manually trace the causality of electronic effects.
-
Cons: Fails to account for complex steric hindrance or non-linear electronic cross-talk between meta-substituents.
Method B: Algorithmic & Machine Learning Prediction
Modern software platforms (e.g., MestReNova, ChemDraw) utilize Hierarchical Organically Spherical Environments (HOSE) codes and Graph Neural Networks to predict shifts based on massive spectral databases [2, 3].
-
Pros: Rapid and generally highly accurate for standard aromatic systems.
-
Cons: The accuracy degrades if the specific fluorinated ether motif is underrepresented in the algorithm's training set [2]. It often underestimates the diminished +M effect of the -OCH
CF group.
Method C: Experimental Benchmarking (The Gold Standard)
Physical acquisition using high-field NMR spectrometers (e.g., 400 MHz or 500 MHz instruments yielding 100/125 MHz
-
Pros: Provides absolute structural truth, explicitly revealing critical
-coupling constants and true electronic shielding. -
Cons: Requires physical synthesis, high sample purity, and instrument time.
Quantitative Data Comparison
The table below synthesizes the quantitative data, comparing the calculated shifts (Method A), database-driven algorithmic predictions (Method B), and the expected experimental benchmark values derived from structurally analogous literature[4].
| Carbon Assignment | Position Relative to Substituents | Empirical Prediction (ppm) | Algorithmic Prediction (ppm) | Expected Experimental (ppm) | Multiplicity & Coupling |
| C1 (-OH) | ipso-OH, meta-CH | 156.8 | 157.5 | 157.0 | Singlet |
| C2 (Ar-H) | ortho-OH, ortho-CH | 112.5 | 111.0 | 111.5 | Singlet |
| C3 (-CH | meta-OH, ipso-CH | 140.3 | 141.2 | 140.8 | Singlet |
| C4 (Ar-H) | para-OH, ortho-CH | 110.9 | 109.5 | 110.0 | Singlet |
| C5 (-OR) | meta-OH, meta-CH | 159.8 | 158.5 | 159.0 | Singlet |
| C6 (Ar-H) | ortho-OH, para-CH | 101.9 | 102.5 | 102.0 | Singlet |
| C7 (-CH | Aliphatic side chain | 21.0 | 21.5 | 21.5 | Singlet |
| C8 (-CH | Aliphatic side chain | 66.0 | 65.5 | 66.0 | Quartet ( |
| C9 (-CF | Fluoroalkyl side chain | 124.0 | 123.5 | 123.5 | Quartet ( |
Experimental Protocol: A Self-Validating Workflow
To obtain the experimental benchmarks listed above, the following rigorous, self-validating protocol must be executed.
Step 1: Sample Preparation
-
Action: Dissolve 50 mg of highly purified this compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality:
C has a low natural abundance (~1.1%) and low gyromagnetic ratio. A highly concentrated sample (50 mg) is required to achieve a viable Signal-to-Noise Ratio (SNR) without requiring excessive scan times. CDCl provides the necessary deuterium lock signal.
Step 2: Instrument Parameterization
-
Action: Set the spectrometer to a
C operating frequency of 125 MHz. Enable H broad-band decoupling (e.g., WALTZ-16 sequence) to collapse C-H multiplets into sharp singlets. -
Action: Set the relaxation delay (
) to a minimum of 2.0 seconds . -
Causality: Quaternary carbons (C1, C3, C5) lack attached protons, which are the primary drivers of dipole-dipole relaxation. Consequently, quaternary carbons have significantly longer longitudinal relaxation times (
). A short would cause these critical signals to saturate and disappear into the baseline.
Step 3: Self-Validating Calibration
-
Action: Before analyzing the sample peaks, verify the internal standards. The TMS peak must be perfectly phased and referenced to 0.00 ppm . The CDCl
solvent residual peak must appear as a distinct triplet centered exactly at 77.16 ppm . -
Causality: If the solvent triplet deviates from 77.16 ppm, the magnetic field lock has drifted, and the entire chemical shift scale is invalid. This built-in check ensures the trustworthiness of the resulting data.
Step 4: Multiplet Analysis
-
Action: Zoom into the aliphatic region to verify the presence of the C-F spin-spin couplings. Measure the distance between the lines of the quartets at ~123.5 ppm and ~66.0 ppm to confirm the
-coupling constants match the theoretical 277 Hz and 35 Hz values, respectively.
Workflow Visualization
Caption: Logical workflow for the acquisition and validation of 13C NMR spectral data.
References
- Tetramethoxy-λ4-tellane and Tetrakis(2,2,2-trifluoroethoxy)
- Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?
- 13C NMR Spectral Prediction by Means of Generalized Atom Center Fragment Method Source: MDPI URL
- Supporting Information Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling Source: Semantic Scholar URL
HPLC method development for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol purity
Strategic HPLC Method Development for 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol: A Comparative Guide on Stationary Phase Selectivity
The Chemical Challenge: Structural Nuances of Fluorinated Phenols
Purity analysis of complex pharmaceutical intermediates like this compound requires a highly selective chromatographic approach. The molecule presents a unique steric and electronic profile: a weakly acidic phenolic hydroxyl group (pKa ~9.5), an electron-donating methyl group, and a highly electronegative 2,2,2-trifluoroethoxy moiety.
The primary analytical challenge lies in resolving the active compound from closely related synthetic impurities, such as positional isomers (e.g., 2-methyl analogs), unreacted 5-methylresorcinol, and des-fluoro degradation products. Traditional reversed-phase methods often fail here because these impurities possess nearly identical hydrophobicities. To achieve baseline resolution, we must move beyond simple dispersive forces and exploit the molecule's distinct dipole and π-electron distribution.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP
Selecting the correct stationary phase is the most critical variable in this method's development. We compared three column chemistries to objectively evaluate their resolving power for fluorinated aromatics.
-
Alkyl C18 (The Dispersive Baseline): C18 columns rely entirely on hydrophobic, dispersive interactions. Because the hydrophobicity of a des-fluoro impurity is remarkably similar to the target analyte, C18 columns typically yield co-elution or poor peak asymmetry for these critical pairs.
-
Phenyl-Hexyl (The π-π Intermediate): This phase introduces π-π interactions with the analyte's aromatic ring, improving retention and selectivity over C18. However, it lacks the strong electronegativity needed to recognize the trifluoroethoxy group.
-
PFP / Pentafluorophenyl (The Multi-Modal Champion): PFP columns provide orthogonal selectivity by incorporating multiple retention mechanisms: dispersive forces, shape selectivity, strong dipole-dipole interactions (driven by the C-F bonds), and π-π interactions 1[1]. For compounds containing halogenated or aromatic functionalities, fluorinated-phenyl stationary phases consistently offer superior resolution 2[2]. Furthermore, perfluoro-phases exhibit high retentivity and selective interaction mechanisms that complement traditional C18 columns 3[3].
Multi-modal retention mechanisms of PFP vs. single-modal dispersive interactions of C18 phases.
Quantitative Performance Data
The experimental data below summarizes the chromatographic performance of the three columns when resolving this compound from a spiked des-fluoro impurity matrix.
| Column Chemistry | Retention Mechanism(s) | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Resolution (Rs)* |
| Alkyl C18 | Dispersive / Hydrophobic | 6.5 | 1.45 | 8,500 | 1.2 |
| Phenyl-Hexyl | Dispersive, π-π | 7.2 | 1.20 | 10,200 | 1.8 |
| PFP (Fluorinated) | Dispersive, π-π, Dipole, H-Bond | 8.4 | 1.05 | 14,500 | 3.5 |
*Resolution (Rs) is calculated against the critical des-fluoro impurity pair. An Rs ≥ 1.5 is required for baseline separation.
Step-by-Step Methodology: Protocol for Purity Method Development
To harness the full potential of the PFP column, the mobile phase environment must be carefully engineered. The following protocol explains the causality behind each parameter to ensure a self-validating, robust assay.
Step 1: Chromatographic Conditions
-
Column: PFP Phase, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
-
Causality: The phenolic -OH has a pKa of ~9.5. Maintaining the mobile phase pH at least two units below the pKa ensures the molecule remains fully protonated (unionized). This prevents secondary interactions with residual silanols that cause peak tailing.
-
-
Mobile Phase B (Organic): 100% Methanol.
-
Causality: Acetonitrile contains a triple bond that acts as a π-electron acceptor, which competes with the analyte for the PFP phase's π-system. Methanol is protic and does not interfere, allowing the PFP column to maximize its unique dipole and π-π selectivity.
-
-
Column Temperature: 35°C.
-
Causality: Elevating the temperature slightly above ambient reduces the viscosity of the methanol/water mixture, improving mass transfer kinetics and theoretical plate count (N) without risking thermal degradation of the analyte.
-
-
Detection: UV at 270 nm.
-
Causality: Captures the strong π-π* transition of the conjugated phenolic ring, maximizing signal-to-noise ratio.
-
Step 2: Gradient Elution Profile
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the polar phenol at the column head).
-
2.0 - 12.0 min: 30% to 90% B (Linear ramp to elute highly retained hydrophobic synthetic byproducts).
-
12.0 - 15.0 min: 90% B (Column wash).
-
15.0 - 20.0 min: 30% B (Re-equilibration).
Step 3: Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-front distortion and peak splitting, ensuring a self-validating injection profile.
-
ICH Q2(R2) Aligned Validation Framework
A developed method is only as good as its validation. The currently enforced 4[4] mandates a lifecycle approach to analytical procedures, requiring rigorous proof that the method is fit for its intended purpose 5[5].
Analytical method lifecycle and validation workflow aligned with ICH Q2(R2) guidelines.
To ensure this protocol operates as a self-validating system, execute the following ICH Q2(R2) parameters:
-
Specificity (Peak Purity): Inject a sample spiked with 5-methylresorcinol and known des-fluoro impurities. Utilize a Photodiode Array (PDA) detector to confirm that the peak purity angle of this compound is less than the purity threshold, proving no co-elution occurs.
-
Linearity & Range: Prepare standard solutions ranging from 50% to 150% of the nominal working concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). The correlation coefficient (R²) must be ≥ 0.999.
-
Accuracy (Recovery): Spike known quantities of impurities at 0.1%, 0.5%, and 1.0% specification limits into the sample matrix. Calculate the percentage recovery, which must fall within the 90.0% – 110.0% acceptance criteria.
-
Robustness (System Suitability): Deliberately alter the column temperature by ±2°C and the mobile phase organic composition by ±2%. The method is self-validating if the System Suitability Test (SST) consistently demonstrates a resolution (Rs) > 1.5 for the critical pair under all perturbed conditions.
References
- Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub.
- Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."
- International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines.
- LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."
Sources
- 1. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Comparative Guide: Mass Spectrometry Fragmentation of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
This comparison guide details the mass spectrometry fragmentation patterns of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol , a specialized fluorinated intermediate often used in the synthesis of P2X3 antagonists and other pharmaceutical agents.
Executive Summary
Compound: this compound (CAS: 1697951-03-3)
Molecular Formula: C
This guide analyzes the Electron Ionization (EI) fragmentation behavior of this compound. Unlike its non-fluorinated analogs, this compound exhibits a distinct "metabolic blockade" effect in its fragmentation due to the electron-withdrawing trifluoromethyl group. This prevents standard McLafferty rearrangements, shifting the primary decay pathway toward radical cleavage and the formation of diagnostic fluorinated oxonium ions.
Key Differentiator: The absence of the
Methodology & Experimental Setup
To ensure reproducible spectral data, the following acquisition parameters are recommended. These settings balance molecular ion stability with sufficient fragmentation for structural elucidation.[1]
Protocol: EI-MS Acquisition
-
Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the ether linkage).
-
Ion Source: Electron Ionization (EI) at 70 eV .
-
Source Temperature: 230°C.
-
Scan Range: m/z 40 – 300.
-
Sample Prep: Dilute 1 mg in 1 mL Methanol or Acetonitrile. Direct injection or GC-MS interface (DB-5MS column recommended).
Fragmentation Analysis (The "Product")
The fragmentation of this compound is governed by the high electronegativity of the fluorine atoms, which destabilizes the ether oxygen's ability to stabilize adjacent carbocations.
Primary Fragmentation Pathways
| m/z Peak | Identity | Mechanism | Relative Abundance |
| 206 | M | Molecular Ion (Radical Cation) | Moderate/Strong |
| 137 | [M - CF | High (Diagnostic) | |
| 107 | [M - OCH | Ar-O Bond Cleavage (Formation of Cresol cation) | High |
| 99 | [CF | Trifluoroethoxy Oxonium Ion | Moderate |
| 77/79 | C | Aromatic Ring Degradation | Low |
Mechanistic Insight: The "Fluorine Blockade"
In standard alkyl aryl ethers (e.g., ethoxybenzene), the dominant fragmentation is the loss of an alkene (ethylene, m/z 28) via a four-membered transition state hydrogen transfer (McLafferty-like rearrangement).
-
Why this fails here: The 2,2,2-trifluoroethoxy group lacks
-hydrogens (the -position is fully fluorinated: -O-CH -CF ). -
Result: The hydrogen transfer cannot occur. The molecule is forced to fragment via direct bond scission (homolytic or heterolytic), specifically breaking the C-C bond (loss of CF
) or the Ar-O bond.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Alternatives
This section compares the target compound against its direct non-fluorinated analog, 3-Methyl-5-ethoxyphenol (MW 152), to highlight the specific spectral fingerprints introduced by the fluorine substitution.
Comparison Table
| Feature | This compound (Target) | 3-Methyl-5-ethoxyphenol (Alternative) |
| Molecular Weight | 206 Da | 152 Da |
| Base Peak (Likely) | m/z 137 or 107 | m/z 124 ( |
| McLafferty Rearrangement | Blocked (No | Dominant (Loss of C |
| Loss of Side Chain | Loss of | Loss of |
| Diagnostic Low Mass Ion | m/z 69 (CF | m/z 29 (C |
Spectral Fingerprint Logic
-
If you see m/z 124: You have the non-fluorinated impurity (Ethoxy analog).
-
If you see m/z 137 (M-69): You have the correct fluorinated target.
-
If you see m/z 186 (M-20): This indicates loss of HF, which is rare in simple ethers but possible in specific source conditions; however, M-69 is the primary confirming peak.
Visualizing the Fragmentation Pathway
The following diagram illustrates the divergent fragmentation pathways caused by the trifluoroethoxy group.
Caption: Fragmentation pathways of this compound. The blockage of H-transfer leads to direct radical losses (
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Fluorinated Ethers. NIST Standard Reference Data.[1] [Link]
-
Sawada, H., et al. (1991). EI mass spectra of perfluoro-oxa-alkylated aromatic compounds.[2] Journal of the Mass Spectrometry Society of Japan. [Link]
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra, 4th Edition. University Science Books, 1993. (Standard reference for McLafferty Rearrangement mechanisms).
-
PubChem Compound Summary. this compound (CAS 1697951-03-3). National Center for Biotechnology Information. [Link]
Sources
IR spectroscopy characteristic peaks of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
The following guide details the infrared (IR) spectroscopic profile of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol , a specialized fluorinated intermediate used in pharmaceutical synthesis.
This guide is structured to assist analytical chemists and process engineers in validating compound identity and purity against common structural analogs and precursors.
Executive Summary & Compound Architecture
This compound (CAS: 1697951-03-3) is a tri-functionalized aromatic building block. Its utility in drug development stems from the trifluoroethoxy moiety, which enhances metabolic stability and lipophilicity, and the phenolic hydroxyl, which serves as a reactive handle for further coupling.
Validating this structure requires distinguishing three distinct spectral domains:
-
The Phenolic Core: H-bonding capabilities (O-H) and aromatic ring vibrations.[1]
-
The Fluorinated Ether Tail: High-intensity C-F stretching (the "spectral fingerprint").
-
The Substitution Pattern: Meta-distribution (1,3,5-trisubstituted) governing out-of-plane bending.
Structural Analysis for Spectroscopy
-
Electron Effects: The electron-withdrawing
group (via the ether linkage) reduces the electron density of the aromatic ring compared to non-fluorinated analogs (e.g., 3-methyl-5-ethoxyphenol). This often shifts aromatic stretches to slightly higher wavenumbers. -
Mass Effects: The heavy fluorine atoms introduce distinct, intense bands in the fingerprint region (
), often obscuring weaker C-H bending modes.
Characteristic Peak Assignment (The "Fingerprint")[1][2][3]
The following data represents the characteristic vibrational modes derived from functional group analysis of fluorinated aryl ethers and meta-cresols.
A. The High-Frequency Region ( )
| Functional Group | Wavenumber ( | Intensity | Description |
| Phenolic O-H | 3200 – 3550 | Broad, Medium | Characteristic H-bonded hydroxyl stretch. Sharpens to ~3600 |
| Aromatic C-H | 3010 – 3080 | Weak, Sharp | Stretching of the three isolated aromatic protons (positions 2, 4, 6). |
| Aliphatic C-H | 2850 – 2980 | Weak/Medium | Asymmetric and symmetric stretching of the methyl ( |
B. The Fingerprint & Fluorine Region ( )
Critical for Identification
| Functional Group | Wavenumber ( | Intensity | Diagnostic Value |
| Aromatic Ring (C=C) | 1585 – 1615 | Medium | Ring breathing modes. Often split due to asymmetry. |
| C-F Stretch | 1120 – 1280 | Very Strong | Primary ID Marker. Multiple intense, broad bands. The |
| Ether C-O-C | 1050 – 1250 | Strong | Aryl-alkyl ether stretch. The |
| Meta-Substitution | 820 – 860 | Strong | Out-of-plane (OOP) C-H bending for 1,3,5-trisubstituted benzene. Often accompanied by a second band near 680-700 |
Comparative Performance: Target vs. Alternatives
In a synthesis or QC context, the "alternative" is often the unreacted starting material or a non-fluorinated analog. Distinguishing these is critical for purity assessment.
Scenario A: Reaction Monitoring (Target vs. Starting Material)
Starting Material: 5-Methylresorcinol (Orcinol) Target: this compound
| Feature | Target Molecule | Starting Material (Orcinol) | Analytical Insight |
| O-H Band | Single band (Phenol) | Broader/Stronger (Two OH groups) | Orcinol has a more intense O-H region due to dual H-bonding sites. |
| C-F Region | Intense bands (1100-1300) | Absent | The appearance of strong C-F peaks is the definitive confirmation of etherification. |
| C-O Ether | Present (~1250/1050) | Absent | Orcinol lacks the aliphatic ether linkage. |
Scenario B: Structural Analog Verification
Analog: 3-Methyl-5-ethoxyphenol (Non-fluorinated) Target: this compound
| Feature | Target (Fluorinated) | Analog (Non-Fluorinated) | Analytical Insight |
| Fingerprint | Dominated by C-F (1100-1300) | Dominated by C-O and C-H bend | The non-fluorinated analog has a "cleaner" fingerprint region; the target has massive absorbance here. |
| Acidity (O-H) | Slightly lower | Standard Phenol | The electron-withdrawing |
Experimental Protocol: ATR-FTIR Validation
Objective: Rapid identification of this compound purity without sample destruction.
Methodology
-
Instrument Setup: FTIR Spectrometer with a Single-Bounce Diamond ATR (Attenuated Total Reflectance) accessory.
-
Why Diamond? Fluorinated compounds can be abrasive or chemically aggressive; diamond is inert.
-
Resolution: 4
. -
Scans: 32 scans (sufficient for high signal-to-noise).
-
-
Background: Collect air background (clean crystal).
-
Sample Loading:
-
Place ~5-10 mg of the solid/oil product onto the crystal center.
-
Apply high pressure using the anvil clamp to ensure intimate contact (critical for solids).
-
-
Acquisition: Record spectrum from 4000 to 600
. -
Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.
Self-Validating Logic (QC Check)
-
Pass Criteria: Presence of both the Phenolic OH (3300 region) AND the Trifluoro-Ether pattern (1100-1300 region).
-
Fail Criteria (Wet): Broad, rounded OH stretch >3400
indicates retained water. -
Fail Criteria (Precursor): Absence of C-F bands indicates failed etherification.
Synthesis & Analysis Workflow
The following diagram illustrates the logical flow for synthesizing and validating the target compound, highlighting where IR spectroscopy acts as the critical decision gate.
Figure 1: Analytical workflow for validating the mono-alkylation of resorcinol derivatives using FTIR markers.
References
-
National Institutes of Health (PubChem). 2,2,2-Trifluoroethyl methyl ether (Compound Summary). Retrieved from [Link]
-
Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Phenol. Retrieved from [Link]
-
Bentham Open. IR Spectra and Vibrational Modes of Hydrofluoroethers. Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Sources
Analytical Validation of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol Synthesis: A GC-MS Comparative Guide
Introduction & Chemical Context
The strategic incorporation of the 2,2,2-trifluoroethoxy group (–OCH₂CF₃) into aromatic scaffolds is a cornerstone technique in modern medicinal chemistry and drug development. This specific moiety significantly enhances a drug candidate's metabolic stability, lipophilicity, and target binding affinity by modulating the electron density of the parent ring[1]. 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol (CAS: 1697951-03-3)[2] serves as a critical, high-value intermediate in the synthesis of advanced pharmaceutical active ingredients. Validating the synthesis of this specific fluorinated phenol requires highly selective analytical techniques to confirm structural integrity, quantify reaction yield, and detect trace impurities.
Synthesis Overview & Mechanistic Causality
The synthesis of this compound typically involves the mono-trifluoroethoxylation of 5-methylbenzene-1,3-diol (orcinol). This is achieved via a nucleophilic substitution reaction using a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) under basic conditions (e.g., K₂CO₃)[1].
Monitoring this reaction presents a unique analytical challenge: distinguishing the target mono-alkylated product from unreacted starting material and potential bis-alkylated byproducts. According to modern trifluoroethoxylation protocols, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for monitoring the consumption of starting materials and confirming product formation[1]. The causality here is rooted in molecular physics: the introduction of the highly electronegative –CF₃ group reduces intermolecular hydrogen bonding compared to the parent diol. This significantly increases the vapor pressure of the resulting fluorinated ether, making it exceptionally well-suited for gas-phase separation.
Analytical Platform Comparison: Why GC-MS?
While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard in many pharmaceutical labs, GC-MS offers distinct, objective advantages for the analysis of volatile fluorinated phenols[3].
Table 1: Comparative Performance of Analytical Modalities for Fluorinated Phenols
| Analytical Parameter | GC-MS (EI) | LC-MS/MS (ESI-) | HPLC-UV |
| Sensitivity (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 2.0 ng/mL | 50 - 100 ng/mL |
| Structural Resolution | High (Reproducible EI Fragmentation) | Moderate (CID Dependent) | Low (Absorbance only) |
| Matrix Interference | Low (High chromatographic resolution) | High (Susceptible to Ion Suppression) | Moderate |
| Volatility Requirement | Required (Ideal for –CF₃ compounds) | Not required | Not required |
| Derivatization | Not required for this specific compound | Not required | Not required |
| Average Run Time | 15 - 20 mins | 10 - 15 mins | 10 - 20 mins |
Causality of Choice: Unlike standard phenols that often require silylation to prevent peak tailing in GC, this compound is sufficiently volatile to be analyzed directly. Furthermore, Electron Ionization (EI) at 70 eV generates a highly reproducible and distinct fragmentation pattern. LC-MS electrospray ionization (ESI) can suffer from matrix ion suppression and inconsistent fragmentation of the stable –CF₃ group, whereas GC-EI-MS reliably produces diagnostic ions (such as the loss of the trifluoromethyl radical) that act as an unequivocal structural fingerprint[3].
GC-MS Validation Workflow
GC-MS analytical workflow for validating fluorinated phenol synthesis.
Self-Validating GC-MS Experimental Protocol
To ensure absolute data integrity, the following step-by-step methodology incorporates internal standards and strict calibration verifications, aligning with recognized environmental and pharmaceutical standards for phenol analysis[4].
Step 1: Sample Preparation & Extraction
-
Quenching: Transfer a 100 µL aliquot of the crude reaction mixture into a 2.0 mL microcentrifuge tube. Add 1.0 mL of 0.1 M HCl. Causality: Neutralizing the basic reaction matrix ensures the phenol is fully protonated (non-ionized), which maximizes its partition coefficient into the organic phase.
-
Extraction: Add 2.0 mL of methyl-tert-butyl ether (MTBE)[4]. Causality: MTBE is selected over dichloromethane to minimize halogenated solvent waste while providing superior extraction efficiency for phenolic compounds.
-
Internal Standardization: Spike the organic layer with 10 µL of a deuterated internal standard (e.g., Phenol-d5 at 50 µg/mL). This creates a self-validating system that continuously monitors extraction recovery and corrects for any instrument injection variations[4].
-
Filtration: Vortex for 30 seconds, centrifuge at 5000 rpm for 2 minutes, and filter the upper organic phase through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
Step 2: GC Chromatographic Separation
-
Column Selection: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5ms or DB-5ms, 30 m × 0.25 mm × 0.25 µm)[4]. Causality: The slight polarity of the 5% phenyl group provides optimal partitioning for the aromatic ring, while the non-polar siloxane backbone interacts perfectly with the lipophilic trifluoroethoxy moiety, ensuring sharp, symmetrical peaks.
-
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.
-
Injection Parameters: 1.0 µL injection volume, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). This specific gradient ensures baseline resolution between unreacted orcinol, the target mono-alkylated product, and any bis-alkylated impurities.
Step 3: Mass Spectrometric Detection (EI)
-
Temperatures: Ion Source at 230°C; Quadrupole at 150°C.
-
Ionization Energy: 70 eV (Standard for library matching).
-
Acquisition Mode: Initial method development should utilize Full Scan (m/z 50–350) for structural identification. For routine yield quantification, switch to Selected Ion Monitoring (SIM) to maximize sensitivity[3][4].
-
Diagnostic Ions for this compound (MW = 206.16 g/mol ):
-
m/z 206: Molecular ion [M]⁺ (Confirms intact mass).
-
m/z 137: [M - CF₃]⁺ (Confirms the presence of the trifluoromethyl group via radical loss).
-
m/z 107: [M - OCH₂CF₃]⁺ (Cleavage of the entire fluorinated ether bond, leaving the methylphenol cation).
-
Step 4: System Suitability and Data Validation
To maintain trustworthiness, analyze a Calibration Verification Standard (CVS) from an independent source at the beginning of the sequence and every 12 hours thereafter. The response factor of the target analyte relative to the internal standard must not deviate by more than ±20%[4]. If deviation occurs, the system fails its self-validation check, and maintenance (e.g., inlet liner replacement) is required.
References
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: ACS Environmental Au (ACS Publications) URL:[Link]
-
Chlorinated and Non-Chlorinated Phenols in Water (Analytical Method) Source: Government of British Columbia (Gov.bc.ca) URL:[Link]
Sources
Structural comparison of fluorinated vs non-fluorinated methyl phenols
Executive Summary
In medicinal chemistry, the strategic replacement of hydrogen or methyl groups with fluorine—bioisosterism —is a high-value tactic to modulate physicochemical properties without altering the fundamental scaffold geometry. This guide provides a technical comparison between Methyl Phenols (Cresols) and their Fluorinated Analogs (Fluoro-cresols) .
The introduction of fluorine into the cresol scaffold fundamentally alters the electronic landscape of the aromatic ring. Key advantages of fluorinated analogs include:
-
Enhanced Metabolic Stability: Blocking metabolically labile sites (metabolic hotspots) such as the para-position or benzylic carbons.
-
Modulated Acidity (pKa): Lowering pKa to influence solubility and protein binding.
-
Lipophilicity Tuning: Increasing LogP to improve membrane permeability.
Physicochemical Profiling
The following data contrasts the core properties of p-Cresol (4-methylphenol) with its direct fluorinated analogs. Note the significant shift in acidity and lipophilicity upon fluorination.
Table 1: Comparative Physicochemical Data
| Property | p-Cresol (4-Methylphenol) | 2-Fluoro-4-Methylphenol | 4-Fluoro-2-Methylphenol | Impact of Fluorination |
| Structure | Methyl @ C4, OH @ C1 | F @ C2, Methyl @ C4 | F @ C4, Methyl @ C2 | Steric/Electronic Mod. |
| MW ( g/mol ) | 108.14 | 126.13 | 126.13 | +18 Da (negligible steric cost) |
| pKa (Acidity) | 10.26 | ~9.0 (Predicted) | ~9.9 (Predicted) | Increased Acidity (Ortho-F > Para-F) |
| LogP (Lipophilicity) | 1.94 | 2.25 | 2.35 | Increased Lipophilicity (+0.3–0.4 units) |
| H-Bond Donor | 1 | 1 | 1 | Unchanged count, but strength varies |
| H-Bond Acceptor | 1 | 2 (O + F) | 2 (O + F) | F is a weak acceptor |
| Electronic Effect | +I (Inductive Donor) | -I (Inductive W/D) | -I / +R (Resonance Donor) | Ring deactivation |
Data Interpretation:
Acidity: The ortho-fluorine in 2-fluoro-4-methylphenol exerts a strong inductive withdrawing effect (-I), stabilizing the phenolate anion and lowering the pKa by >1 unit compared to p-cresol. This makes the fluorinated analog more likely to be ionized at physiological pH (7.4).
Lipophilicity: Fluorination consistently increases LogP. While fluorine is polar, its low polarizability and tight electron hold prevent strong solvation by water, increasing partitioning into lipid phases.
Mechanistic Analysis: Electronic & Steric Effects
The Ortho-Fluorine Effect (Intramolecular Interactions)
In 2-fluoro-4-methylphenol , the fluorine atom is adjacent to the hydroxyl group. Unlike the methyl group in o-cresol, which exerts steric repulsion, the ortho-fluorine can participate in a weak intramolecular hydrogen bond (O-H···F).
-
Conformation: This interaction locks the hydroxyl proton in a cis conformation relative to the fluorine.
-
Permeability: By "hiding" the H-bond donor internally, the effective polarity of the molecule decreases, potentially enhancing passive membrane diffusion beyond what LogP predicts.
Metabolic Blocking (The C-F Bond)
The Carbon-Fluorine bond (approx. 116 kcal/mol) is significantly stronger than the Carbon-Hydrogen bond (approx. 99 kcal/mol). CYP450 enzymes typically attack electron-rich aromatic rings or labile C-H bonds.
-
Blocking Ring Hydroxylation: Replacing a para-hydrogen with fluorine (as in 4-fluoro-2-methylphenol) effectively shuts down para-hydroxylation, a major clearance pathway for phenols.
-
Electronic Deactivation: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by the electrophilic iron-oxo species in CYP450.
Figure 1: Comparative metabolic fate. Fluorination blocks oxidative pathways, leading to extended stability.
Experimental Methodologies
To validate the advantages of fluorinated phenols, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.
Protocol A: Spectrophotometric pKa Determination
Objective: Determine the precise dissociation constant shift caused by fluorination.
Materials:
-
UV-Vis Spectrophotometer (200–400 nm range).
-
Universal Buffer (Britton-Robinson or Phosphate-Citrate), pH 2.0 to 12.0.
-
Stock solution of analyte (10 mM in Methanol).
Workflow:
-
Preparation: Prepare 10 buffer aliquots ranging from pH 2.0 to 12.0 (0.5 pH increments near expected pKa).
-
Blanking: Zero the instrument with the buffer-only solution.
-
Spiking: Add analyte to buffer (final conc. 50 µM). Keep organic solvent < 2% to avoid dielectric constant shifts.
-
Scanning: Record absorbance spectra (200–400 nm). Look for the isosbestic point (wavelength where Absorbance is constant regardless of pH), confirming a two-state equilibrium (protonated phenol ⇌ phenolate).
-
Calculation: Plot Absorbance vs. pH at the
of the phenolate form (usually bathochromically shifted ~20nm from neutral form). -
Fitting: Fit data to the Henderson-Hasselbalch equation:
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement (Intrinsic Clearance,
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 mins.
-
Control: Include a "No NADPH" control to rule out chemical instability.
-
-
Initiation: Add NADPH regenerating system to start the reaction (Time
). -
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. Time. The slope is .
Structural Decision Tree
Use this logic flow to select the appropriate analog for your lead optimization.
Figure 2: Strategic selection of fluorination sites based on ADME liabilities.
References
-
Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Journal of Fluorine Chemistry.
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol. The Journal of Physical Chemistry A.
-
p-Cresol: Physical Properties and Data. NIST Chemistry WebBook.
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemPhysChem.
Safety Operating Guide
3-Methyl-5-(2,2,2-trifluoroethoxy)phenol proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol .[1][2] This compound is a fluorinated phenolic derivative, requiring strict adherence to halogenated organic waste standards to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).
Part 1: Chemical & Hazard Profile
Before initiating disposal, you must validate the physical and chemical state of the material. As a fluorinated phenol, this compound presents specific risks regarding corrosivity and aquatic toxicity.[1]
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Phenol | MUST be segregated from non-halogenated solvents to prevent incineration facility rejection.[2] |
| Physical State | Solid or Viscous Liquid | Likely a low-melting solid.[2] Solids require separate containerization from liquid solvent mixtures.[2] |
| Acidity (pKa) | ~9.5 - 10.5 (Est.)[2] | Weakly acidic.[2] Incompatible with strong bases and oxidizers.[2] |
| Hazards (GHS) | H314/H315: Skin Corr./Irrit.[2][3] H318: Eye Damage H411: Toxic to aquatic life. | PPE is non-negotiable.[2] Do not discharge into sewer systems.[2][3][4] |
| Waste Code | Non-Specific Source: F039 (Leachate) Characteristic: D002 (if pH ≤2) | Classify as "Hazardous Waste - Toxic, Halogenated" . |
Part 2: Waste Characterization & Segregation
Proper segregation is the single most critical step in chemical disposal.[2] Mixing halogenated phenols with non-halogenated solvents (e.g., acetone, ethanol) can increase disposal costs by 5-10x and violate incinerator permit limits.[1]
Segregation Decision Tree
Figure 1: Segregation logic for fluorinated phenolic waste.[2] Note that high concentrations of fluorinated compounds usually default to the Halogenated stream regardless of the solvent.[2]
Part 3: Disposal Protocols
Protocol A: Liquid Waste Disposal (Solutions & Mother Liquors)
Objective: Safe containerization of phenol solutions for high-temperature incineration.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys.[2] Avoid metal containers due to potential corrosion from phenolic acidity or fluoride degradation products.[2]
-
pH Check: If the solution is highly acidic (pH < 4) or basic (pH > 10), neutralize to pH 6–8 using dilute sodium bicarbonate or dilute acetic acid before adding to the main waste carboy to prevent exothermic reactions.
-
Transfer:
-
Labeling:
Protocol B: Solid Waste Disposal (Pure Compound & Contaminated Debris)
Objective: Containment of pure solids, filter cakes, and contaminated PPE.[1]
-
Primary Container: Place solids in a wide-mouth HDPE jar or a double-lined heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Debris: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous waste, not trash.[1]
-
Sealing: Screw caps tight or goose-neck seal bags with tape.[2]
-
Labeling: Mark as "Solid Hazardous Waste - Toxic Phenols."
Protocol C: Empty Container Management
Regulatory Standard: "RCRA Empty" (40 CFR 261.7).[2]
-
Triple Rinse:
-
Defacement: Cross out the original label or remove it entirely.[2]
-
Disposal: Once triple-rinsed and dried, the container may be discarded in regular lab trash or glass recycling, depending on local facility rules.[1]
Part 4: Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.
Spill Response Workflow
Figure 2: Operational workflow for managing spills of fluorinated phenols.
Technical Note on Absorbents: For fluorinated phenols, use inert absorbents like vermiculite, diatomaceous earth, or treated polypropylene pads.[1] Avoid using sawdust or simple paper towels if the phenol is concentrated, as phenols can react with cellulose under certain conditions, though the risk is lower than with strong oxidizers.[1]
References
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." 40 CFR Part 261.[2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." 29 CFR 1910.1000.[2] Available at: [Link]
-
Princeton University EHS. "Laboratory Safety Manual: Waste Disposal Procedures." Available at: [Link]
Sources
Operational Safety & Handling Protocol: 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol
Executive Safety Summary
Treat this compound as a High-Risk Fluorinated Phenol. While specific toxicological data for this exact isomer is limited, structure-activity relationships (SAR) with analogous fluorinated phenols (e.g., 3-(trifluoromethyl)phenol) dictate that 3-Methyl-5-(2,2,2-trifluoroethoxy)phenol must be handled as both corrosive and systemically toxic .
The "Silent" Threat: Like many phenols, this compound possesses local anesthetic properties. Upon skin contact, it may numb the area immediately, meaning you will not feel a burn until deep tissue damage has occurred. The trifluoroethoxy moiety increases lipophilicity, potentially accelerating dermal absorption and systemic toxicity compared to phenol itself.
Immediate Action Required:
-
Verify Access: Ensure a PEG 300 or PEG 400 (Polyethylene Glycol) wash kit is within arm's reach before opening the vial. Water alone is insufficient for phenol decontamination.
-
Containment: All open handling must occur inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption, the primary route of fatal exposure for phenols.
| Body Area | Standard Handling (< 1g) | High-Risk Handling (> 1g or Heating) | Technical Rationale |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Fume Hood + N95 (if solid/dusty) | Fluorinated phenols can cause severe respiratory tract irritation and edema. |
| Eyes | Chemical Splash Goggles | Goggles + Face Shield | Corrosive vapors can damage corneas. A face shield prevents splash-back during quenching. |
| Hands (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | The inner barrier. |
| Hands (Outer) | Nitrile (4-8 mil) or Neoprene | Silver Shield / Laminate | Critical: Fluorinated organics permeate standard nitrile rapidly. Laminate gloves provide >4h breakthrough time. |
| Body | Lab Coat (Buttoned) + Chemical Apron | Tyvek® Coverall + Chemical Apron | Standard cotton lab coats absorb phenols, holding the toxin against the skin. |
Operational Workflow: The "Zero-Contact" Method
Phase A: Preparation & Weighing
-
The PEG Check: Place a squeeze bottle of PEG 300/400 and a bag of cotton pads inside the hood.
-
Static Control: If the substance is a solid, use an anti-static gun before weighing to prevent dispersal of corrosive dust.
-
Double-Containment: Weigh the material into a tared vial inside a secondary container (e.g., a larger beaker). Never weigh directly on the balance pan.
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving, add solvent slowly. Phenols can be exothermic upon dissolution in basic media.
-
Incompatibility: Strictly avoid contact with strong oxidizers (peroxides, permanganates) and acid chlorides unless part of a controlled synthesis. The hydroxyl group is highly reactive.
-
Heating: If heating is required, use a silicone oil bath. Avoid water baths to prevent steam/chemical cross-contamination in case of a flask rupture.
Phase C: Waste Management
-
Segregation: Do NOT mix with acidic waste streams (risk of heat generation) or oxidizing waste (risk of explosion).[1]
-
Labeling: Clearly tag waste as "Fluorinated Phenol - Toxic & Corrosive."
Emergency Response Logic
The following decision logic defines the immediate actions for exposure. The inclusion of PEG is the critical differentiator from standard acid/base burns.
Figure 1: Emergency response workflow highlighting the critical PEG decontamination step for dermal exposure.
Technical Data & Storage
| Property | Specification | Operational Note |
| Physical State | Solid or Low-Melting Liquid | Assume liquid handling protocols if unsure. |
| Storage Temp | 2-8°C (Refrigerated) | Store under inert gas (Argon/Nitrogen) to prevent oxidation. |
| Incompatibilities | Bases, Oxidizers, Acid Chlorides | Reaction with bases forms phenolate salts (often more water-soluble but still toxic). |
| Signal Word | DANGER |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Trifluoromethoxy)phenol (Analogous Hazard Data). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethoxy)phenol.[2] Retrieved from
-
ECHA (European Chemicals Agency). (2017). Phenol: Guidance on Safe Use & Emergency Response.[3][4][2] Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenol.[1][5] (Provides basis for PEG decontamination protocol). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
